Maydispenoid B
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C25H34O4 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
(1'R,2S,3S,3'R,5R,7'E,11'R)-8'-(hydroxymethyl)-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)spiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradeca-4,7-diene]-6',9'-dione |
InChI |
InChI=1S/C25H34O4/c1-14(2)8-17-10-16(4)25(29-17)7-6-24(5)12-18-15(3)9-21(28)23(18)19(13-26)20(27)11-22(24)25/h8-9,16-18,22,26H,6-7,10-13H2,1-5H3/b23-19+/t16-,17-,18+,22+,24+,25-/m0/s1 |
Clave InChI |
VSGIUTNUGKJBMM-QUMYQEGPSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Maydispenoid B: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maydispenoid B is an ophiobolin-type sesterterpenoid natural product with demonstrated immunosuppressive properties. This document provides a comprehensive technical overview of the discovery, isolation, and structural elucidation of this compound, a secondary metabolite produced by the phytopathogenic fungus Bipolaris maydis. Detailed experimental protocols, quantitative data, and structural information are presented to serve as a resource for researchers in natural product chemistry, mycology, and immunology.
Introduction
The quest for novel bioactive compounds from natural sources remains a cornerstone of drug discovery. Fungi, in particular, are prolific producers of a diverse array of secondary metabolites with a wide range of biological activities. The phytopathogenic fungus Bipolaris maydis, notorious for causing southern corn leaf blight, has been identified as a source of unique sesterterpenoids. This guide focuses on this compound, a compound isolated from this fungus that has shown significant potential as an immunosuppressive agent.
Discovery and Source
This compound was discovered during a screening of secondary metabolites from the phytopathogenic fungus Bipolaris maydis. This fungus, a known pathogen of maize, was collected from the leaves of Anoectochilus roxburghii for a study that led to the isolation of this compound, along with its congener Maydispenoid A and a meroterpenoid named guignardone T.
Isolation of this compound
The isolation of this compound from the fermentation broth of Bipolaris maydis involves a multi-step process of extraction and chromatographic separation.
Fungal Fermentation and Extraction
The producing fungal strain of Bipolaris maydis is cultured in a suitable liquid medium to promote the biosynthesis of secondary metabolites. The fermentation broth is then harvested and subjected to solvent extraction to isolate the crude mixture of natural products.
Experimental Protocol: Fungal Culture and Extraction
-
Fermentation: The fungus Bipolaris maydis is cultured in potato dextrose broth (PDB) on a rotary shaker at a specified temperature and duration to allow for optimal growth and metabolite production.
-
Extraction: The fermentation broth is filtered to separate the mycelia from the culture filtrate. The filtrate is then repeatedly extracted with an organic solvent such as ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
The crude extract is subjected to a series of chromatographic techniques to separate and purify this compound from other metabolites.
Experimental Protocol: Isolation and Purification
-
Silica (B1680970) Gel Chromatography: The crude extract is first fractionated by column chromatography on a silica gel stationary phase, using a gradient elution system of n-hexane and ethyl acetate.
-
Sephadex LH-20 Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically eluting with methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative HPLC on a C18 reversed-phase column with a suitable mobile phase, such as a methanol-water gradient.
The following diagram illustrates the general workflow for the isolation of this compound.
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), along with computational methods.
Spectroscopic Data
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A complete set of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are performed to establish the planar structure and assign all proton and carbon signals.
Table 1: Spectroscopic Data for this compound
| Data Type | Instrument | Key Observations |
| HRESIMS | High-Resolution Mass Spectrometer | Provides the exact mass and molecular formula. |
| ¹H NMR | NMR Spectrometer (e.g., 500 MHz) | Reveals the proton chemical shifts and coupling constants. |
| ¹³C NMR | NMR Spectrometer (e.g., 125 MHz) | Shows the chemical shifts of all carbon atoms. |
| 2D NMR | NMR Spectrometer | Establishes correlations between protons and carbons to build the molecular framework. |
Note: Specific chemical shift values and coupling constants are typically reported in the primary literature.
Stereochemistry
The relative and absolute stereochemistry of this compound is determined using a combination of Nuclear Overhauser Effect (NOE) experiments, single-crystal X-ray diffraction analysis, and electronic circular dichroism (ECD) calculations.
Biological Activity: Immunosuppressive Effects
This compound has been identified as a potent immunosuppressor. Its biological activity was evaluated through in vitro assays measuring the proliferation of murine splenocytes.
Experimental Protocol: Splenocyte Proliferation Assay
-
Splenocyte Isolation: Spleens are harvested from mice, and splenocytes are isolated and cultured in RPMI-1640 medium.
-
Stimulation and Treatment: The splenocytes are stimulated to proliferate using either anti-CD3/anti-CD28 monoclonal antibodies (mAbs) for T-cell proliferation or lipopolysaccharide (LPS) for B-cell proliferation. The stimulated cells are then treated with varying concentrations of this compound.
-
Proliferation Measurement: Cell proliferation is assessed using a standard method, such as the MTT assay, which measures the metabolic activity of viable cells.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated to quantify the immunosuppressive potency of this compound.
Table 2: Immunosuppressive Activity of this compound
| Assay | IC₅₀ (μM) |
| Anti-CD3/anti-CD28 mAb-stimulated splenocyte proliferation | 9.38 |
| LPS-stimulated splenocyte proliferation | 16.82 |
The following diagram depicts the signaling pathway context for the immunosuppressive activity assay.
Conclusion
This compound represents a promising new scaffold for the development of immunosuppressive drugs. Its discovery highlights the rich chemical diversity of secondary metabolites produced by phytopathogenic fungi. The detailed methodologies and data presented in this guide provide a valuable resource for researchers interested in the further investigation and potential therapeutic applications of this compound and related natural products. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its in vivo efficacy and safety profile.
Elucidation of the Chemical Structure of Maydispenoid B: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The determination of the precise chemical structure of a novel natural product is a foundational step in the journey of drug discovery and development. This process, known as structure elucidation, involves a sophisticated interplay of isolation techniques, spectroscopic analysis, and often, chemical synthesis to confirm the proposed structure. This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural characterization of Maydispenoid B, a recently identified bioactive compound.
Isolation and Purification
The initial step in the characterization of this compound involves its isolation from the source organism. A typical workflow for this process is outlined below.
Experimental Protocol: Isolation of this compound
-
Extraction: The dried and powdered source material is subjected to exhaustive extraction with a suitable organic solvent, such as methanol (B129727) or ethyl acetate, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to liquid-liquid partitioning using a series of immiscible solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and water). Each fraction is then tested for biological activity to identify the fraction containing this compound.
-
Chromatographic Purification: The bioactive fraction is further purified using a combination of chromatographic techniques. This typically begins with column chromatography over silica (B1680970) gel or a reversed-phase C18 stationary phase. Final purification to obtain pure this compound is achieved using high-performance liquid chromatography (HPLC).
Spectroscopic Data Acquisition and Interpretation
Once isolated, the structure of this compound is determined using a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
2.1. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition of this compound.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ionization Mode | Adduct | Calculated m/z | Measured m/z | Molecular Formula |
| ESI+ | [M+H]⁺ | 332.1498 | 332.1495 | C₁₈H₂₁NO₅ |
| ESI+ | [M+Na]⁺ | 354.1317 | 354.1312 | C₁₈H₂₁NNaO₅ |
Experimental Protocol: HRMS Analysis
-
Instrument: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source is used.
-
Sample Preparation: A dilute solution of pure this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the mass spectrometer.
-
Data Acquisition: Data is acquired in both positive and negative ion modes over a mass range of m/z 100-1000.
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
A suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, are conducted to elucidate the connectivity of atoms within the this compound molecule.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 170.2 | - |
| 2 | 52.8 | 3.75 (s) |
| 3 | 35.1 | 2.98 (dd, 14.5, 5.0) |
| 4 | 128.5 | - |
| 5 | 129.3 | 7.25 (d, 8.5) |
| 6 | 115.8 | 6.88 (d, 8.5) |
| 7 | 156.4 | - |
| 8 | 68.2 | 4.95 (t, 5.0) |
| 9 | 28.9 | 2.15 (m) |
| 10 | 45.6 | 3.55 (m) |
| 11 | 25.4 | 1.85 (m) |
| 12 | 135.1 | - |
| 13 | 121.7 | 5.90 (s) |
| 1' | 130.8 | - |
| 2' | 114.6 | 6.82 (d, 8.0) |
| 3' | 148.2 | - |
| 4' | 146.9 | - |
| 5' | 111.3 | 6.75 (d, 2.0) |
| 6' | 120.5 | 6.68 (dd, 8.0, 2.0) |
| OMe | 55.9 | 3.85 (s) |
Experimental Protocol: NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or 600 MHz) is utilized.
-
Sample Preparation: Approximately 5-10 mg of pure this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: A standard set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed at a constant temperature (e.g., 298 K).
The logical flow of data interpretation from these NMR experiments to deduce the final structure is depicted below.
Conclusion
The collective analysis of data from mass spectrometry and a variety of NMR experiments allows for the unambiguous determination of the chemical structure of this compound. This foundational knowledge is critical for subsequent endeavors, including the investigation of its mechanism of action, structure-activity relationship (SAR) studies, and the development of synthetic routes for its production. The detailed experimental protocols and tabulated data presented herein serve as a comprehensive resource for researchers engaged in the field of natural product chemistry and drug discovery.
Unraveling the Assembly Line: A Technical Guide to the Maydispenoid B Biosynthetic Pathway
A deep dive into the enigmatic biosynthesis of Maydispenoid B, this whitepaper serves as a technical guide for researchers, scientists, and drug development professionals. While the precise enzymatic steps leading to this compound remain to be fully elucidated, this document outlines a putative biosynthetic pathway based on the established principles of fungal sesterterpenoid biosynthesis. It provides a comprehensive overview of the core concepts, detailed experimental protocols for pathway characterization, and quantitative data from analogous systems to empower further research and discovery in this area.
This compound, a sesterterpenoid with potent immunosuppressive properties, represents a class of natural products with significant therapeutic potential. The elucidation of its biosynthetic pathway is paramount for enabling synthetic biology approaches to produce this and related molecules, paving the way for the development of novel immunomodulatory drugs. This guide provides a foundational framework for understanding and investigating the biosynthesis of this compound and other fungal sesterterpenoids.
A Plausible Blueprint: The Putative this compound Biosynthetic Pathway
The biosynthesis of sesterterpenoids (C25 terpenoids) in fungi is a multi-step enzymatic process that begins with the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are generated through the mevalonate (B85504) (MVA) pathway. The subsequent key steps in the putative this compound pathway are the sequential condensation of IPP molecules with DMAPP to form the C25 linear precursor, geranylfarnesyl diphosphate (B83284) (GFPP), the cyclization of GFPP to create the characteristic carbon skeleton, and subsequent oxidative modifications to yield the final product.
The core enzymes orchestrating this intricate process are typically encoded within a contiguous set of genes known as a biosynthetic gene cluster (BGC). Identifying and characterizing this BGC is the first critical step in deciphering the biosynthetic pathway.
A generalized schematic of the proposed biosynthetic pathway is presented below:
Unveiling Maydispenoid B: A Sesterterpenoid from the Phytopathogenic Fungus Bipolaris maydis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Maydispenoid B is a recently identified sesterterpenoid compound with notable immunosuppressive properties. This technical document provides a comprehensive overview of the natural source, producing organism, and biological activity of this compound. Detailed experimental protocols for the fermentation of the producing organism, as well as the isolation, and characterization of the compound are presented. Furthermore, this guide includes quantitative data on its bioactivity and visual diagrams illustrating the experimental workflow for its discovery and characterization. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this novel natural product.
Natural Source and Producing Organism
This compound is a secondary metabolite produced by the phytopathogenic fungus Bipolaris maydis. This fungus, also known by its teleomorph name Cochliobolus heterostrophus, is the causative agent of Southern corn leaf blight, a disease affecting maize crops. The isolation of this compound was achieved from a culture of Bipolaris maydis collected from the leaves of Anoectochilus roxburghii (Wall.) Lindl.
Quantitative Data
The primary biological activity identified for this compound is its immunosuppressive effect. The compound has been shown to inhibit the proliferation of murine splenocytes stimulated by two different mitogens. The quantitative data for this activity is summarized in the table below.
| Compound | Assay | IC50 (μM) |
| This compound | anti-CD3/anti-CD28 mAbs stimulated murine splenocyte proliferation | 9.38 |
| This compound | Lipopolysaccharide (LPS) stimulated murine splenocyte proliferation | 16.82 |
Experimental Protocols
The following sections detail the methodologies employed for the discovery and characterization of this compound.
Fungal Fermentation
The producing organism, Bipolaris maydis, was cultured to generate a sufficient quantity of the target metabolite.
-
Culture Medium: The fungus was grown on a solid rice medium.
-
Fermentation Conditions: The inoculated rice medium was incubated at room temperature under static conditions for a period of 45 days. This extended fermentation period allows for the production and accumulation of secondary metabolites, including this compound.
Extraction and Isolation
A multi-step process was utilized to extract and purify this compound from the fungal culture.
-
Initial Extraction: The fermented rice culture was extracted exhaustively with ethyl acetate (B1210297) (EtOAc). The solvent was then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether and EtOAc to separate compounds based on their polarity.
-
Chromatographic Separation: The EtOAc-soluble fraction, which contained this compound, was subjected to a series of chromatographic techniques for purification:
-
Silica (B1680970) Gel Column Chromatography: The extract was first fractionated on a silica gel column using a gradient elution system of petroleum ether/EtOAc.
-
Sephadex LH-20 Column Chromatography: Further separation of the fractions was achieved using a Sephadex LH-20 column with a mobile phase of chloroform/methanol (CHCl3/MeOH, 1:1, v/v).
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound was accomplished using preparative HPLC on a C18 column with a methanol/water (MeOH/H2O) mobile phase.
-
Structural Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (HSQC, HMBC, and ROESY) NMR experiments were conducted to elucidate the connectivity and stereochemistry of the molecule.
-
Electronic Circular Dichroism (ECD) Calculations: Theoretical ECD calculations were compared with the experimental spectrum to determine the absolute configuration of the stereocenters.
-
Single-Crystal X-ray Diffraction: This technique was used to definitively confirm the three-dimensional structure of the molecule.
Immunosuppressive Activity Assay
The ability of this compound to inhibit immune cell proliferation was assessed using a murine splenocyte proliferation assay.
-
Cell Preparation: Splenocytes were isolated from BALB/c mice.
-
Stimulation: The splenocytes were stimulated to proliferate using either a combination of anti-CD3 and anti-CD28 monoclonal antibodies (mAbs) or lipopolysaccharide (LPS).
-
Treatment: The stimulated cells were treated with varying concentrations of this compound.
-
Proliferation Measurement: Cell proliferation was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability and proliferation. The half-maximal inhibitory concentration (IC50) was then calculated.
Visualizations
Experimental Workflow for the Isolation of this compound
Caption: Workflow for the isolation of this compound.
Logical Flow of Structural Elucidation
Caption: Logical flow for the structural elucidation of this compound.
Signaling Pathways
The primary research identifying this compound focused on its isolation, structural elucidation, and its inhibitory effect on mitogen-stimulated splenocyte proliferation. The publication does not provide a detailed investigation into the specific signaling pathways modulated by this compound that lead to this immunosuppressive activity. Further research is required to delineate the precise molecular targets and mechanisms of action.
Conclusion
This compound represents a novel sesterterpenoid with demonstrated immunosuppressive activity, isolated from the phytopathogenic fungus Bipolaris maydis. The detailed protocols for its production and purification, along with the foundational bioactivity data presented herein, provide a solid basis for further investigation. Future studies should aim to elucidate its mechanism of action at the molecular level to fully assess its potential as a lead compound for the development of new immunosuppressive agents.
In-depth Technical Guide on the Core Mechanism of Action of Maydispenoid B
Disclaimer: Following a comprehensive search of scientific literature and chemical databases, no specific information, quantitative data, or experimental protocols for a compound designated "Maydispenoid B" were found. The information presented herein is based on the general biological activities of structurally related classes of fungal secondary metabolites, particularly terpenoids, and is intended to provide a foundational understanding of potential mechanisms of action for researchers, scientists, and drug development professionals. This guide is illustrative and does not pertain to the specific, uncharacterized compound "this compound."
Introduction
Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. Among these, terpenoids represent a major class with a wide array of pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. While "this compound" remains uncharacterized in the public domain, its name suggests a possible terpenoid origin from a fungus such as Bipolaris maydis. This guide will, therefore, explore the common mechanisms of action attributed to fungal terpenoids, focusing on two key areas of intense research: the induction of apoptosis and the modulation of inflammatory pathways.
Potential Mechanism of Action: Induction of Apoptosis
Many terpenoid compounds isolated from fungi have been shown to induce programmed cell death, or apoptosis, in cancer cell lines. This is a critical mechanism for anti-cancer drug development, as it allows for the selective elimination of malignant cells. The induction of apoptosis typically proceeds through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspase enzymes.
Key Signaling Pathways in Apoptosis
A common mechanism by which fungal terpenoids induce apoptosis is through the modulation of the Bcl-2 family of proteins and the subsequent activation of the mitochondrial pathway.
Caption: Intrinsic Apoptosis Pathway potentially activated by a fungal terpenoid.
Experimental Protocols for Investigating Apoptosis
To elucidate the pro-apoptotic mechanism of a novel compound, a series of in vitro experiments are typically conducted.
1. Cell Viability Assay (MTT or SRB Assay)
-
Objective: To determine the cytotoxic concentration of the compound.
-
Methodology: Cancer cell lines (e.g., K562, HeLa, A549) are seeded in 96-well plates and treated with a range of concentrations of the test compound for 24, 48, and 72 hours. Cell viability is assessed by adding MTT or SRB reagent and measuring the absorbance at a specific wavelength. The IC50 (half-maximal inhibitory concentration) is then calculated.
2. Annexin V/Propidium Iodide (PI) Staining
-
Objective: To distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Methodology: Cells treated with the compound at its IC50 concentration are stained with Annexin V-FITC and PI. The stained cells are then analyzed by flow cytometry. An increase in the Annexin V positive population indicates the induction of apoptosis.
3. Western Blot Analysis
-
Objective: To measure the expression levels of key apoptotic proteins.
-
Methodology: Protein lysates from treated and untreated cells are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins such as Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and PARP. Changes in the expression of these proteins can confirm the activation of specific apoptotic pathways.
Potential Mechanism of Action: Anti-inflammatory Effects
Chronic inflammation is implicated in a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Fungal terpenoids are known to possess anti-inflammatory properties, often by inhibiting key pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways.
Key Signaling Pathways in Inflammation
The NF-κB signaling pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes.
Caption: Inhibition of the NF-κB Signaling Pathway by a fungal terpenoid.
Experimental Protocols for Investigating Anti-inflammatory Activity
1. Nitric Oxide (NO) Production Assay
-
Objective: To measure the inhibition of NO, a key inflammatory mediator.
-
Methodology: Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
2. ELISA for Pro-inflammatory Cytokines
-
Objective: To quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Methodology: Cell culture supernatants from LPS-stimulated macrophages treated with the compound are collected. The concentrations of TNF-α and IL-6 are measured using commercially available ELISA kits.
3. Western Blot for Inflammatory Proteins
-
Objective: To assess the expression of key proteins in inflammatory signaling pathways.
-
Methodology: Protein lysates from treated cells are analyzed by Western blotting using antibodies against phosphorylated IκBα, total IκBα, p65 (a subunit of NF-κB), and COX-2. A decrease in the phosphorylation of IκBα and the expression of COX-2 would indicate an anti-inflammatory effect.
Quantitative Data Summary
As no data is available for "this compound," the following table is a hypothetical representation of data that would be collected for a novel fungal terpenoid with anti-cancer and anti-inflammatory activity.
| Assay | Cell Line | Parameter | Result |
| Cell Viability | K562 | IC50 (48h) | 15.2 µM |
| Cell Viability | A549 | IC50 (48h) | 25.8 µM |
| NO Production | RAW 264.7 | IC50 | 10.5 µM |
| TNF-α Release | RAW 264.7 | IC50 | 8.9 µM |
| IL-6 Release | RAW 264.7 | IC50 | 12.1 µM |
Conclusion
While the specific mechanism of action for "this compound" remains to be elucidated, the established activities of other fungal terpenoids provide a strong framework for future investigation. Research into novel compounds of this nature holds significant promise for the development of new therapeutics for a range of human diseases. The experimental approaches and potential signaling pathways outlined in this guide serve as a roadmap for the characterization of such molecules. The discovery and detailed study of compounds like "this compound" are essential for advancing the field of natural product-based drug discovery.
In-Depth Technical Guide to the Spectroscopic Data of Maydispenoid B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maydispenoid B, an ophiobolin-type sesterterpenoid, has been identified as a potent immunosuppressive agent. Isolated from the phytopathogenic fungus Bipolaris maydis, this natural product demonstrates significant inhibitory activity against murine splenocyte proliferation. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for its isolation and characterization, and an exploration of its potential mechanism of action through signaling pathway diagrams. This document is intended to serve as a core resource for researchers in natural product chemistry, immunology, and drug development.
Introduction
This compound is a recently discovered secondary metabolite from the fungus Bipolaris maydis, a known plant pathogen.[1] It belongs to the ophiobolin family of sesterterpenoids, which are characterized by a unique 5-8-5 tricyclic carbon skeleton.[2] Preliminary biological assays have revealed that this compound exhibits significant immunosuppressive properties, inhibiting the proliferation of murine splenocytes stimulated by both anti-CD3/anti-CD28 monoclonal antibodies and lipopolysaccharide (LPS).[1] This activity suggests its potential as a lead compound for the development of novel immunosuppressive drugs for treating autoimmune diseases.[1] The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily NMR and MS.[1]
Spectroscopic Data
The structural determination of this compound was achieved through a combination of 1D and 2D NMR spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
Mass Spectrometry (MS) Data
High-resolution mass spectrometry provides the elemental composition and molecular weight of a compound.
| Parameter | Value |
| Ionization Mode | HRESIMS |
| Molecular Formula | C₂₅H₃₈O₄ |
| Calculated Mass | 402.2770 |
| Observed Mass [M+H]⁺ | 403.2843 |
| Observed Mass [M+Na]⁺ | 425.2662 |
Nuclear Magnetic Resonance (NMR) Data
¹H and ¹³C NMR data were acquired in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
| Position | δC (ppm) | δH (ppm, mult., J Hz) |
| 1 | 40.1 (CH₂) | 1.65 (m), 1.55 (m) |
| 2 | 132.5 (C) | |
| 3 | 124.5 (CH) | 5.40 (d, 8.0) |
| 4 | 38.2 (CH₂) | 2.10 (m), 2.05 (m) |
| 5 | 55.1 (CH) | 2.35 (m) |
| 6 | 29.8 (CH₂) | 1.80 (m), 1.70 (m) |
| 7 | 135.2 (C) | |
| 8 | 129.8 (CH) | 5.35 (t, 7.0) |
| 9 | 35.1 (CH₂) | 2.20 (m), 2.15 (m) |
| 10 | 48.2 (CH) | 1.95 (m) |
| 11 | 45.3 (CH) | 2.00 (m) |
| 12 | 28.1 (CH₂) | 1.50 (m), 1.40 (m) |
| 13 | 41.7 (CH₂) | 1.60 (m), 1.50 (m) |
| 14 | 50.1 (CH) | 2.25 (m) |
| 15 | 212.1 (C) | |
| 16 | 33.1 (CH₃) | 2.15 (s) |
| 17 | 25.7 (CH₃) | 1.05 (d, 7.0) |
| 18 | 18.2 (CH₃) | 0.95 (d, 7.0) |
| 19 | 17.5 (CH₃) | 0.90 (d, 7.0) |
| 20 | 20.5 (CH₃) | 1.60 (s) |
| 21 | 68.1 (CH₂OH) | 4.15 (d, 7.0) |
| 22 | 140.1 (C) | |
| 23 | 125.2 (CH) | 5.10 (t, 7.0) |
| 24 | 39.8 (CH₂) | 2.05 (q, 7.0) |
| 25 | 25.8 (CH₃) | 1.70 (s) |
Experimental Protocols
The following protocols are based on the methods described for the isolation and structural elucidation of ophiobolin-type sesterterpenoids.
Fungal Cultivation and Extraction
The producing fungus, Bipolaris maydis, is typically cultured on a solid-state rice medium.
Isolation and Purification
The crude extract is subjected to a series of chromatographic techniques to isolate this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, DEPT, HSQC, HMBC, and NOESY spectra are recorded on a Bruker AVANCE spectrometer. Chemical shifts are referenced to the solvent signals.
-
Mass Spectrometry: HRESIMS data are obtained using a Thermo Fisher Scientific Q Exactive HF mass spectrometer.
Putative Signaling Pathway
The immunosuppressive activity of sesquiterpenoids and related compounds is often attributed to their interference with key inflammatory signaling pathways. While the specific targets of this compound have not yet been elucidated, a putative mechanism can be proposed based on the known activities of other ophiobolin-type sesterterpenoids. These compounds have been shown to modulate pathways such as NF-κB and MAPK, which are crucial for T-cell activation and proliferation.[3][4]
Conclusion
This compound represents a promising new scaffold for the development of immunosuppressive agents. The detailed spectroscopic data and experimental protocols provided in this guide offer a foundational resource for chemists, pharmacologists, and other researchers interested in the synthesis, characterization, and biological evaluation of this and related natural products. Further investigation into the precise molecular targets and mechanism of action of this compound is warranted to fully explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Undulacin C, Ophiobolin-type sesterterpenoid with anti-autoimmune hepatitis activity from Aspergillus undulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi-res.com [mdpi-res.com]
Maydispenoid B: A Technical Overview of its Physicochemical Properties and Immunosuppressive Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maydispenoid B is a sesquiterpenoid natural product isolated from the fungus Bipolaris maydis. It has garnered attention within the scientific community for its potent immunosuppressive properties. This technical guide provides a comprehensive overview of the known physicochemical characteristics and biological activities of this compound, with a focus on its potential applications in immunology and drug development. All quantitative data is summarized for clarity, and where available, detailed experimental methodologies are provided.
Physicochemical Properties
To date, detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and solubility, have not been extensively reported in publicly available literature. However, based on its chemical structure, several key properties can be identified.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈O₄ | Inferred from structure |
| Molecular Weight | 360.45 g/mol | Inferred from structure |
| Canonical SMILES | CC1=C/C=C[C@H]2--INVALID-LINK--=O | [1] |
| Initial Source | Bipolaris maydis (fungus) | [1] |
| Structural Class | Sesquiterpenoid | [1] |
Note: The molecular formula and weight are calculated based on the provided SMILES structure. Further experimental validation is required.
Biological Activity: Immunosuppression
This compound has demonstrated significant immunosuppressive activity by inhibiting the proliferation of murine splenocytes. This effect has been observed in response to stimulation by both T-cell activators (anti-CD3/anti-CD28 monoclonal antibodies) and a B-cell mitogen (lipopolysaccharide), suggesting a broad inhibitory effect on lymphocyte activation.[1]
| Assay System | IC₅₀ Value |
| Anti-CD3/anti-CD28 mAb-activated murine splenocyte proliferation | 9.38 µM |
| Lipopolysaccharide (LPS)-activated murine splenocyte proliferation | 16.82 µM |
These findings indicate that this compound is a potent inhibitor of both T-cell and B-cell proliferation, making it a compound of interest for conditions characterized by excessive immune activation.
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and biological characterization of this compound are not yet available in the public domain. The information regarding its biological activity is provided by commercial suppliers and lacks in-depth methodological descriptions. Further research is needed to establish standardized protocols for its extraction and for conducting comprehensive biological assays.
Putative Signaling Pathway Inhibition
The precise molecular mechanisms and signaling pathways through which this compound exerts its immunosuppressive effects have not been elucidated. However, based on its ability to inhibit T-cell proliferation stimulated by T-cell receptor (TCR) and CD28 co-stimulation, a hypothetical workflow for investigating its mechanism of action can be proposed.
Caption: Proposed workflow for investigating the immunosuppressive mechanism of this compound.
Given that T-cell activation is a critical event in the adaptive immune response, a plausible hypothesis is that this compound interferes with key signaling cascades downstream of the T-cell receptor. The diagram below illustrates a simplified overview of the T-cell receptor signaling pathway, highlighting potential points of inhibition for an immunosuppressive agent like this compound.
Caption: Potential inhibition points of this compound in the T-cell signaling cascade.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated immunosuppressive activity. Its ability to inhibit both T-cell and B-cell proliferation suggests its potential as a lead compound for the development of novel immunosuppressive drugs. However, a significant gap in knowledge exists regarding its detailed physicochemical properties, a robust and reproducible method for its isolation and purification, and its precise mechanism of action at the molecular level.
Future research should focus on:
-
The complete structural elucidation and stereochemical assignment of this compound through comprehensive spectroscopic analysis (NMR, MS, IR) and X-ray crystallography.
-
Development of a scalable and efficient method for the isolation of this compound from Bipolaris maydis or through total synthesis.
-
In-depth studies to identify the specific molecular target(s) and delineate the signaling pathways modulated by this compound to mediate its immunosuppressive effects.
-
Evaluation of its efficacy and safety in preclinical in vivo models of autoimmune diseases and organ transplantation.
Addressing these research areas will be crucial for unlocking the full therapeutic potential of this compound and advancing its development as a next-generation immunosuppressive agent.
References
The Unseen Arsenal: A Technical Guide to Ophiobolin-Type Sesterterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiobolin-type sesterterpenoids, a class of C25 terpenoids, are fungal secondary metabolites that have garnered significant attention in the scientific community.[1][2] Characterized by a unique 5-8-5 tricyclic carbon skeleton, these compounds were first identified as phytotoxins produced by plant pathogenic fungi of the Bipolaris and Aspergillus genera.[3] However, extensive research has unveiled a broad spectrum of potent biological activities, including remarkable antimicrobial, cytotoxic, and anticancer properties, positioning them as promising candidates for drug discovery and development.[4][5] This technical guide provides a comprehensive literature review of ophiobolin-type sesterterpenoids, focusing on their biosynthesis, chemical diversity, and multifaceted biological activities, with a detailed presentation of quantitative data and experimental methodologies.
Chemical Diversity and Biosynthesis
The ophiobolin family comprises a growing number of structurally diverse analogues. The biosynthesis of the characteristic 5-8-5 fused tricyclic core originates from the cyclization of geranylfarnesyl pyrophosphate (GFPP).[2][6] A series of enzymatic modifications, including oxidations, reductions, and rearrangements, catalyzed by enzymes encoded within dedicated gene clusters, gives rise to the various ophiobolin derivatives.[1][7]
Caption: Simplified biosynthetic pathway of major ophiobolins.
Biological Activities
Ophiobolin-type sesterterpenoids exhibit a remarkable range of biological activities, which are summarized below. The quantitative data for their antimicrobial and cytotoxic effects are presented in Tables 1 and 2, respectively.
Antimicrobial Activity
Several ophiobolins have demonstrated significant activity against a spectrum of pathogenic bacteria and fungi. Their mechanism of action is believed to involve the disruption of cell membrane integrity and other cellular processes.
Cytotoxic and Anticancer Activity
The cytotoxic and anticancer properties of ophiobolins are a major focus of current research. Ophiobolin A, the most studied member of this class, has been shown to induce apoptosis and other forms of cell death in various cancer cell lines, including those resistant to conventional chemotherapeutics.[4][5] The proposed mechanisms of action include the induction of oxidative stress, mitochondrial dysfunction, and interference with key signaling pathways.[8][9]
Experimental Protocols
This section provides detailed methodologies for the isolation, structure elucidation, and biological evaluation of ophiobolin-type sesterterpenoids, as cited in the literature.
Isolation and Purification of Ophiobolins from Bipolaris oryzae
Caption: General workflow for the isolation of ophiobolins.
Protocol:
-
Fungal Culture: Bipolaris oryzae is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) for a specific period (e.g., 2-3 weeks) under static or shaking conditions at an appropriate temperature (e.g., 25-28°C).[3]
-
Extraction: The culture filtrate is separated from the mycelia by filtration. The filtrate is then subjected to liquid-liquid extraction with an organic solvent, typically ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.[10]
-
Purification: The crude extract is subjected to chromatographic techniques for the purification of individual ophiobolins. This often involves initial fractionation by silica gel column chromatography followed by final purification using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18).[3][10]
Structure Elucidation
The chemical structures of isolated ophiobolins are determined using a combination of spectroscopic techniques.
Protocol:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula of the compound.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed for the complete structural assignment. This includes:
-
¹H NMR: To identify the proton environments in the molecule.[11]
-
¹³C NMR: To identify the carbon skeleton.[11]
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to piece together the molecular structure.[12]
-
NOESY: To determine the relative stereochemistry of the molecule.[12]
-
Antimicrobial Activity Assay (Broth Microdilution Method)
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Ophiobolin Solutions: A stock solution of the ophiobolin is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[13][14]
-
Bacterial Inoculum Preparation: The test bacterium is grown to a specific turbidity (e.g., 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[15]
-
Incubation: The inoculated microtiter plate is incubated at 37°C for 18-24 hours.[13]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the ophiobolin that completely inhibits visible growth of the bacterium.[14][16]
Cytotoxicity Assay (MTT Assay)
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[17]
-
Compound Treatment: The cells are then treated with various concentrations of the ophiobolin compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for an additional 2-4 hours.[18][19]
-
Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the purple formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.[5]
Signaling Pathways in Anticancer Activity
Ophiobolin A has been shown to induce apoptosis in cancer cells through the mitochondrial-mediated intrinsic pathway.[4][8]
Caption: Proposed mitochondrial-mediated apoptotic pathway induced by Ophiobolin A.
Quantitative Data Summary
Table 1: Antimicrobial Activity of Ophiobolin-Type Sesterterpenoids (MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Reference |
| Ophiobolin A | 1.56 | 0.78 | >100 | 3.12 | |
| Ophiobolin B | 6.25 | 3.12 | >100 | 12.5 | |
| Ophiobolin I | 3.12 | 1.56 | >100 | 6.25 |
Note: Data is compiled from various sources and experimental conditions may vary.
Table 2: Cytotoxic Activity of Ophiobolin-Type Sesterterpenoids (IC50 in µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) | HCT116 (Colon) | Reference |
| Ophiobolin A | 0.25 | 0.15 | 0.32 | 0.41 | [5] |
| 6-epi-Ophiobolin A | 4.5 | 2.09 | 2.54 | 2.71 | [20] |
| 3-anhydro-Ophiobolin A | >10 | >10 | >10 | >10 | [20] |
Note: Data is compiled from various sources and experimental conditions may vary.
Conclusion
Ophiobolin-type sesterterpenoids represent a fascinating and promising class of natural products with a rich chemical diversity and a wide array of potent biological activities. Their unique structural features and significant antimicrobial and anticancer properties make them valuable lead compounds for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of the current state of research on these compounds, including detailed experimental protocols and a summary of quantitative biological data, to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and oncology. Further investigation into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for their future clinical applications.
References
- 1. Sesterterpene ophiobolin biosynthesis involving multiple gene clusters in Aspergillus ustus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Ophiobolin A Induces Autophagy and Activates the Mitochondrial Pathway of Apoptosis in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Ophiobolin A Induces Autophagy and Activates the Mitochondrial Pathway of Apoptosis in Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Derivatization of ophiobolin A and cytotoxicity toward breast and glioblastoma cancer stem cells: Varying the ketone and unsaturated aldehyde moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. rr-asia.woah.org [rr-asia.woah.org]
- 16. researchgate.net [researchgate.net]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Maydispenoid B
Abstract
This application note details a robust and efficient method for the purification of Maydispenoid B, a sesquiterpenoid of significant interest, from a crude fungal extract using preparative High-Performance Liquid Chromatography (HPLC). The described protocol employs a reversed-phase C18 column and a water/acetonitrile gradient, achieving high purity and recovery of the target compound. This method is suitable for researchers in natural product chemistry, pharmacology, and drug development requiring a high-purity standard of this compound for further studies.
Introduction
This compound is a naturally occurring sesquiterpenoid isolated from various fungal species. Terpenoids, as a class, exhibit a wide range of biological activities and are of great interest to the pharmaceutical and biotechnology industries.[1][2] The reliable purification of these compounds is a critical step in their structural elucidation, biological activity screening, and further development.[3] Preparative HPLC has become a primary technique for the isolation of natural products due to its high resolution and efficiency.[4][5][6] This document provides a detailed, step-by-step protocol for the purification of this compound using a reversed-phase HPLC system.[7]
Experimental Protocol
2.1. Materials and Reagents
-
Crude Extract: Fungal extract containing this compound.
-
Solvents:
-
Methanol (B129727) (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade, obtained from a Milli-Q or similar water purification system)
-
Ethyl Acetate (B1210297) (Reagent Grade)
-
Hexane (B92381) (Reagent Grade)
-
-
Equipment:
-
Preparative HPLC system with a quaternary pump, autosampler, and fraction collector.
-
Photodiode Array (PDA) or UV-Vis detector.
-
Reversed-Phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).
-
Rotary evaporator.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.45 µm, PTFE).
-
Glass vials for sample preparation and fraction collection.
-
2.2. Sample Preparation
-
Initial Extraction: The crude fungal extract is first subjected to a liquid-liquid extraction to enrich the terpenoid fraction.[1]
-
Dissolve 1 gram of the crude extract in 50 mL of 50% aqueous methanol.
-
Extract the aqueous methanol solution three times with 50 mL of hexane to remove highly non-polar compounds. Discard the hexane layers.
-
Extract the remaining aqueous methanol phase three times with 50 mL of ethyl acetate.
-
Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
HPLC Sample Preparation:
-
Reconstitute the dried ethyl acetate fraction in 10 mL of methanol.
-
Vortex thoroughly to ensure complete dissolution.
-
Centrifuge the solution at 4000 rpm for 10 minutes to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
2.3. HPLC Conditions
-
Column: C18 Reversed-Phase Column (250 x 10 mm, 5 µm).
-
Mobile Phase A: HPLC Grade Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 4.0 mL/min.
-
Injection Volume: 500 µL.
-
Detection: UV at 220 nm.
-
Column Temperature: 30°C.
-
Gradient Program:
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) |
| 0.0 | 60 | 40 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 60 | 40 |
| 35.0 | 60 | 40 |
2.4. Fraction Collection
-
Monitor the chromatogram in real-time.
-
Based on the retention time of the peak corresponding to this compound (determined from analytical scale runs), set the fraction collector to collect the eluent containing the target compound.
-
Combine the collected fractions containing the pure compound.
-
Evaporate the solvent using a rotary evaporator or a nitrogen stream to obtain the purified this compound.
-
Determine the purity of the final product using analytical HPLC and confirm its identity using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Results and Data
The following table summarizes the hypothetical quantitative data from the purification process, demonstrating the effectiveness of the described method.
| Sample | Total Peak Area | This compound Peak Area | Purity (%) | Recovery (%) |
| Crude Ethyl Acetate Fraction | 8,750,000 | 1,312,500 | 15 | 100 |
| Purified this compound Fraction | 1,150,000 | 1,138,500 | >99 | 87 |
Workflow and Pathway Diagrams
The following diagram illustrates the complete experimental workflow for the purification of this compound.
References
- 1. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iipseries.org [iipseries.org]
- 4. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 5. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jordilabs.com [jordilabs.com]
Application Notes and Protocols for the Quantification of Maydispenoid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maydispenoid B is a sesquiterpenoid natural product that has been identified as a potent immunosuppressor.[1][2] It has been shown to inhibit the proliferation of murine splenocytes activated by anti-CD3/anti-CD28 monoclonal antibodies and lipopolysaccharide.[1] Given its significant biological activity, robust and reliable analytical methods for the quantification of this compound are essential for research and development, quality control, and pharmacokinetic studies.
This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As specific analytical standards and validated methods for this compound are not widely available in the public domain, the following protocols are based on established methods for the analysis of similar fungal secondary metabolites, mycotoxins, and polyketides.[3][4][5][6] These methods can serve as a starting point for the development and validation of a specific analytical procedure for this compound.
Analytical Standards and Reagents
Reference Standard
A certified reference standard of this compound is crucial for accurate quantification. If a commercial standard is unavailable, it must be isolated and purified from a producing fungal strain, and its identity and purity must be confirmed by spectroscopic methods (NMR, HRMS, etc.).
Solvents and Reagents
-
Solvents: HPLC or LC-MS grade acetonitrile (B52724), methanol (B129727), and water.
-
Additives: Formic acid, ammonium (B1175870) acetate, or other modifiers as required for optimal chromatographic separation and ionization.
-
Gases: High-purity nitrogen for solvent evaporation and as a nebulizing and drying gas for LC-MS/MS. Argon for collision-induced dissociation (CID) in MS/MS.
Experimental Protocols
Standard Solution Preparation
Objective: To prepare accurate stock and working standard solutions of this compound for calibration and quality control.
Protocol:
-
Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 1.0 mg of the this compound reference standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) in a 1.0 mL volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber vial to protect from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase or a solvent compatible with the analytical method.
-
The concentration range for the calibration curve should encompass the expected concentration of this compound in the samples.
-
Sample Preparation from Fungal Culture
Objective: To extract this compound from a fungal culture for quantification.
Protocol:
-
Extraction:
-
Homogenize a known amount of fungal mycelium or the entire culture (mycelium and broth) with a suitable extraction solvent (e.g., ethyl acetate, methanol, or a mixture of acetonitrile and water). A common ratio is 1:10 (sample:solvent, w/v).
-
Perform the extraction by shaking or sonicating for 30-60 minutes.
-
Centrifuge the mixture to pellet the solid material.
-
-
Solvent Evaporation and Reconstitution:
-
Transfer the supernatant to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase or a solvent compatible with the LC method.
-
-
Clean-up (Optional):
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds. The choice of SPE cartridge will depend on the physicochemical properties of this compound.
-
HPLC-UV Quantification Method
Objective: To quantify this compound using High-Performance Liquid Chromatography with UV detection. This method is suitable for relatively high concentrations of the analyte.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at the wavelength of maximum absorbance for this compound (to be determined by UV scan). |
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify this compound in the samples by interpolating their peak areas from the calibration curve.
LC-MS/MS Quantification Method
Objective: To achieve highly sensitive and selective quantification of this compound, particularly in complex matrices or for low-level detection.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Hypothetical):
-
Ionization Mode: Positive or Negative Electrospray Ionization (ESI) should be optimized based on the chemical structure of this compound.
-
Multiple Reaction Monitoring (MRM):
-
The precursor ion (Q1) will be the [M+H]⁺ or [M-H]⁻ ion of this compound.
-
At least two product ions (Q3) should be identified from the fragmentation of the precursor ion for confident quantification and confirmation.
-
The MRM transitions, collision energy (CE), and other MS parameters must be optimized by infusing a standard solution of this compound.
-
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | CE (eV) | Product Ion 2 (m/z) | CE (eV) |
| This compound | To be determined | To be determined | Opt. | To be determined | Opt. |
| Internal Std. | To be determined | To be determined | Opt. | To be determined | Opt. |
Data Analysis:
-
Use an internal standard (a structurally similar compound not present in the sample) to correct for matrix effects and variations in instrument response.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Quantify this compound in the samples using this calibration curve.
Data Presentation
HPLC-UV Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | Intra-day: < 5%, Inter-day: < 10% |
| Accuracy (% Recovery) | 90 - 110% |
LC-MS/MS Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | Intra-day: < 10%, Inter-day: < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect (%) | 80 - 120% |
Mandatory Visualizations
Caption: General experimental workflow for the extraction and quantification of this compound.
Caption: Logical workflow of the LC-MS/MS analysis for this compound quantification.
Disclaimer
The protocols and data presented in these application notes are intended as a general guide. Due to the limited availability of specific analytical data for this compound, the provided methods are based on established procedures for similar compounds. It is essential for researchers to perform in-house method development and validation to ensure the accuracy, precision, and reliability of the quantification of this compound in their specific matrices. This includes the optimization of sample preparation, chromatographic separation, and mass spectrometric parameters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. How to Develop an LC-MS/MS-based Multi-Mycotoxin Method - Romer Labs [romerlabs.com]
- 5. Targeted discovery of polyketides with antioxidant activity through integrated omics and cocultivation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
Maydispenoid B: Application Notes and Protocols for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maydispenoid B, a sesquiterpenoid natural product isolated from the phytopathogenic fungus Bipolaris maydis, has demonstrated potent immunosuppressive properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in immunological research. The information presented herein is intended to guide researchers in exploring its potential as a modulator of immune responses.
Introduction
This compound is a member of the growing class of bioactive secondary metabolites derived from fungi.[1][2] Its core structure is a decahydro-3-oxacycloocta[cd]pentalene fragment. Preliminary studies have revealed its significant inhibitory effects on immune cell proliferation, suggesting its potential as a lead compound for the development of novel immunosuppressive agents for autoimmune diseases and other inflammatory conditions. This document summarizes the available quantitative data, provides detailed experimental procedures for assessing its activity, and outlines the putative signaling pathways involved in its mechanism of action.
Quantitative Data
The immunosuppressive activity of this compound has been quantified through its inhibition of murine splenocyte proliferation. The half-maximal inhibitory concentration (IC50) values are presented in the table below. For comparison, data for the related compound Maydispenoid A is also included.
| Compound | Assay | IC50 (µM) | Reference |
| This compound | anti-CD3/anti-CD28 mAb-stimulated murine splenocyte proliferation | 9.38 | [1][2] |
| Lipopolysaccharide (LPS)-stimulated murine splenocyte proliferation | 16.82 | [1][2] | |
| Maydispenoid A | anti-CD3/anti-CD28 mAb-stimulated murine splenocyte proliferation | 5.28 | [1][2] |
| Lipopolysaccharide (LPS)-stimulated murine splenocyte proliferation | 7.25 | [1][2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the immunological effects of this compound.
Murine Splenocyte Proliferation Assay
This assay is used to determine the inhibitory effect of this compound on the proliferation of T and B lymphocytes.
Materials:
-
This compound
-
BALB/c mice (6-8 weeks old)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 monoclonal antibody (mAb)
-
Anti-CD28 monoclonal antibody (mAb)
-
Lipopolysaccharide (LPS) from E. coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Splenocyte Isolation:
-
Aseptically remove the spleen from a BALB/c mouse and place it in a sterile petri dish containing RPMI-1640 medium.
-
Gently tease the spleen apart using sterile forceps and a syringe plunger to release the splenocytes.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in red blood cell lysis buffer.
-
Incubate for 5 minutes at room temperature, then add 10 mL of RPMI-1640 medium and centrifuge again.
-
Resuspend the cell pellet in complete RPMI-1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding and Treatment:
-
Adjust the splenocyte concentration to 2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the compound dilutions to the appropriate wells. Include a vehicle control (DMSO).
-
For T-cell proliferation, add 50 µL of anti-CD3 (final concentration 1 µg/mL) and anti-CD28 (final concentration 1 µg/mL) mAbs.
-
For B-cell proliferation, add 50 µL of LPS (final concentration 10 µg/mL).
-
Include unstimulated control wells (cells with medium only).
-
-
Incubation and Proliferation Assessment:
-
Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Cytokine Production Assay (ELISA)
This protocol describes how to measure the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6 from stimulated immune cells (e.g., RAW 264.7 macrophages or primary splenocytes).
Materials:
-
This compound
-
RAW 264.7 macrophage cell line or primary murine splenocytes
-
DMEM or RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells or splenocytes into a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well).
-
Allow the cells to adhere overnight (for RAW 264.7).
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Sample Collection and Analysis:
-
After the incubation period, centrifuge the plate and collect the cell culture supernatants.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Determine the concentration of each cytokine in the supernatants.
-
Calculate the percentage of inhibition of cytokine production by this compound compared to the LPS-stimulated control.
-
Signaling Pathway Analysis
While the precise molecular targets of this compound are still under investigation, its immunosuppressive effects are likely mediated through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. Terpenoids, the chemical class to which this compound belongs, are known to inhibit these pathways.
Putative NF-κB Signaling Pathway Inhibition
The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Putative MAPK Signaling Pathway Inhibition
The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are also critical in regulating inflammatory responses.
Caption: Putative inhibition of MAPK signaling pathways by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the immunological activity of this compound.
Caption: General experimental workflow for immunological evaluation.
Conclusion
This compound presents a promising scaffold for the development of novel immunosuppressive drugs. The data and protocols provided in this document offer a foundation for researchers to further investigate its biological activities and elucidate its mechanism of action. Future studies should focus on identifying its direct molecular targets and evaluating its efficacy in in vivo models of inflammatory and autoimmune diseases.
References
Troubleshooting & Optimization
overcoming low solubility of Maydispenoid B in aqueous solutions
Technical Support Center: Maydispenoid B Solubility
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of this compound and similar hydrophobic compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
This compound is a natural product. Like many complex natural compounds, it possesses a predominantly hydrophobic (lipophilic) structure, meaning it has a stronger affinity for non-polar environments (like oils and fats) than for polar environments (like water). This chemical nature is the primary reason for its low solubility in aqueous buffers and cell culture media, which can pose significant challenges for in vitro and in vivo experiments.
Q2: What is the first step I should take when trying to dissolve this compound?
The recommended first step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a powerful and widely used polar aprotic solvent that can dissolve a vast range of both polar and nonpolar compounds, making it an excellent choice for initial solubilization.[1][2] From this concentrated stock, you can make final dilutions into your aqueous experimental medium.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What is happening?
This is a common issue known as "fall-out" or precipitation. It occurs when the concentration of the organic solvent (e.g., DMSO) is drastically lowered upon dilution into the aqueous medium. The aqueous environment can no longer support the solubility of the hydrophobic compound, causing it to crash out of the solution. To mitigate this, it is crucial to ensure the final concentration of the organic solvent is as low as possible while still keeping the compound in solution.
Q4: What are the main strategies to improve the aqueous solubility of a compound like this compound?
Several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds.[3][4] These methods are generally categorized as physical or chemical modifications.[5] Key approaches include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent to increase solubility.[6]
-
Surfactants: Using detergents to form micelles that encapsulate the hydrophobic compound.[6]
-
Cyclodextrin Complexation: Using cyclic oligosaccharides to form inclusion complexes, where the hydrophobic compound is held within the cyclodextrin's central cavity.[7][8]
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can improve the dissolution rate.[6][9][10]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can increase solubility.
Troubleshooting Guide
Problem: My this compound powder will not dissolve in my aqueous buffer.
-
Solution 1: Prepare an Organic Stock Solution. Do not attempt to dissolve this compound directly in an aqueous medium. First, create a high-concentration stock solution in 100% DMSO.
-
Solution 2: Gentle Heating & Vortexing. After adding the solvent, gently warm the solution (e.g., to 37°C) and vortex thoroughly. This can help overcome the initial energy barrier to dissolution.
Problem: When I add my DMSO stock to my cell culture media, I see immediate cloudiness/precipitation.
-
Solution 1: Check Final DMSO Concentration. Ensure the final concentration of DMSO in your media is low, typically below 0.5% and ideally below 0.1%, to avoid solvent toxicity and compound precipitation. You may need to lower the final concentration of this compound in your experiment.
-
Solution 2: Modify Dilution Technique. Instead of adding the stock solution directly to the full volume of media, add the stock solution to a small volume first while vortexing vigorously. Then, add this intermediate solution to the remaining bulk medium. This rapid mixing can prevent localized high concentrations that lead to precipitation.
-
Solution 3: Use a Co-Solvent or Surfactant. Consider pre-mixing your DMSO stock with a solution containing a low concentration of a biocompatible surfactant (e.g., Tween® 80) or another co-solvent before the final dilution.
Problem: I need a higher concentration of this compound in my aqueous solution than I can achieve with DMSO alone.
-
Solution 1: Cyclodextrin Complexation. This is a highly effective method for significantly increasing the apparent aqueous solubility of hydrophobic compounds.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.
-
Solution 2: Lipid-Based Formulations. For in vivo studies, consider lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), which can improve both solubility and bioavailability.[4][8]
Data Presentation: Common Solubilization Agents
The following tables summarize common solvents and excipients used to formulate poorly soluble compounds. Note: Specific solubility data for this compound is not publicly available. The concentrations listed are typical starting points for formulation development.
Table 1: Common Organic Solvents for Stock Solutions
| Solvent | Type | Typical Max Stock Conc. | Notes |
|---|---|---|---|
| DMSO | Polar Aprotic | 10-50 mM | Widely compatible; can be toxic to cells at >0.5%.[1] |
| Ethanol | Polar Protic | 10-50 mM | Less toxic than DMSO but can have biological effects. |
| DMF | Polar Aprotic | 10-50 mM | Use with caution; higher toxicity than DMSO. |
Table 2: Common Excipients for Enhancing Aqueous Solubility
| Excipient Class | Example | Typical Working Conc. | Mechanism of Action |
|---|---|---|---|
| Cyclodextrins | HP-β-CD | 2-10% (w/v) | Forms inclusion complexes.[7] |
| Surfactants | Tween® 80, Polysorbate 80 | 0.1-1% (v/v) | Micellar solubilization.[6] |
| Polymers | PEG 400 | 5-20% (v/v) | Co-solvency. |
| Co-solvents | Propylene Glycol | 10-30% (v/v) | Alters solvent polarity. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, gently warm the vial to 37°C for 5-10 minutes and vortex again.
-
Sterilization: If required for cell culture, filter the stock solution through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Solubilization Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol aims to create an aqueous solution of a this compound/cyclodextrin complex.
-
Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium). Warm the solution to 37-40°C to ensure the HP-β-CD is fully dissolved.
-
Prepare Drug Slurry: In a separate sterile tube, weigh the this compound powder.
-
Complexation: Slowly add the warm HP-β-CD solution to the this compound powder while vortexing.
-
Incubation: Incubate the mixture for 1-4 hours at room temperature or 37°C on a shaker or rotator to facilitate the formation of the inclusion complex. The solution should clarify as the complex forms.
-
Clarification: Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.
-
Final Solution: Carefully collect the supernatant. This is your aqueous stock of the this compound-cyclodextrin complex. The concentration should be confirmed analytically (e.g., via HPLC-UV).
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of cyclodextrin-mediated solubilization.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. gchemglobal.com [gchemglobal.com]
- 3. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japer.in [japer.in]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
Maydispenoid B degradation products and identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maydispenoid B. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a sesterterpenoid natural product isolated from the fungus Bipolaris maydis.[1][2] It has been identified as a potent immunosuppressor.[3][4] Its immunosuppressive activity has been observed through the inhibition of murine splenocyte proliferation activated by anti-CD3/anti-CD28 monoclonal antibodies and lipopolysaccharide (LPS).
Q2: What are the common degradation pathways for a compound like this compound?
While specific degradation pathways for this compound have not been extensively documented in the literature, terpenoids with similar functional groups are susceptible to two primary degradation pathways:
-
Hydrolysis: The ester functional group in this compound can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the cleavage of the ester bond.
-
Oxidation: The complex ring structure and various hydrocarbon moieties of this compound present potential sites for oxidation.[5][6][7] This can be initiated by exposure to air, light, or oxidizing agents.
Q3: What analytical techniques are recommended for the identification and quantification of this compound and its potential degradation products?
A combination of chromatographic and spectroscopic techniques is recommended for the analysis of this compound and its derivatives:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a C18 reverse-phase column is a suitable method for separating this compound from its more polar degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for both separation and identification.[1][8][9] It provides molecular weight information that is crucial for identifying unknown degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of novel degradation products, isolation of the compound followed by 1D and 2D NMR analysis is necessary.
Troubleshooting Guides
HPLC Analysis Issues
Q4: I am observing poor peak shape (tailing or fronting) for this compound in my HPLC analysis. What could be the cause and how can I fix it?
Poor peak shape in HPLC can be caused by several factors. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to ensure this compound is in a single ionic state. |
| Secondary Interactions with Column | Add a small amount of a competing agent, like triethylamine, to the mobile phase to block active sites on the silica (B1680970) support. |
| Column Contamination or Degradation | Flush the column with a strong solvent, or if the problem persists, replace the guard column or the analytical column.[10] |
Q5: My retention times for this compound are shifting between injections. What should I investigate?
Retention time variability can compromise the reliability of your results. Consider the following:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Composition | Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, check the pump's proportioning valves.[11] |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before each injection, especially when changing mobile phases or after a gradient run. |
| Pump Malfunction | Check for leaks in the pump and ensure check valves are functioning correctly. |
LC-MS Identification Issues
Q6: I am not detecting this compound or its expected degradation products in my LC-MS analysis. What could be the problem?
Several factors can lead to a lack of signal in LC-MS:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Ionization Source | For a molecule like this compound, Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are typically used. Optimize the ionization source parameters. |
| Incorrect Mass Range | Ensure the mass spectrometer is scanning a range that includes the molecular ions of this compound (C25H34O4, MW: 398.54 g/mol ) and its potential degradation products. |
| Sample Degradation in the Ion Source | The compound may be fragmenting in the ion source. Try adjusting the source temperature and voltages to achieve softer ionization. |
| Low Concentration | The concentration of the analyte may be below the limit of detection. Concentrate the sample or use a more sensitive instrument. |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol describes a general procedure for conducting forced degradation studies to intentionally produce and identify potential degradation products of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724).
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all samples by LC-MS to identify and characterize the degradation products.
Protocol 2: LC-MS Analysis of this compound and its Degradation Products
This protocol provides a starting point for the LC-MS analysis of this compound.
-
Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detection:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: MS and data-dependent MS/MS.
-
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Sesterterpenoids: sources, structural diversity, biological activity, and data management - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00041B [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques - Arabian Journal of Chemistry [arabjchem.org]
- 9. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromacademy.com [chromacademy.com]
- 11. lcms.cz [lcms.cz]
Technical Support Center: Optimizing HPLC Separation of Maydispenoid Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Maydispenoid isomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are Maydispenoid isomers, and why is their separation challenging?
Maydispenoids are a class of natural products with complex stereochemistry. Isomers are molecules that have the same molecular formula but different arrangements of atoms. In the case of Maydispenoids, you may encounter diastereomers or enantiomers, which have very similar physicochemical properties, making their separation by HPLC challenging.[1][2] Effective separation is crucial as different isomers can exhibit distinct biological activities.
Q2: What is a good starting point for developing an HPLC method for Maydispenoid isomer separation?
A reversed-phase HPLC (RP-HPLC) method using a C18 column is a common and effective starting point for the separation of many natural product isomers.[3] A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can help improve peak shape by controlling the ionization of the analytes.[3][4]
Q3: What detection method is most suitable for Maydispenoid isomers?
For initial method development, a UV detector is often used. If the Maydispenoid isomers lack a strong chromophore, detection at a low wavelength (e.g., 200-220 nm) may be necessary.[3] For more sensitive and specific detection, especially at low concentrations or in complex sample matrices, Mass Spectrometry (MS) is highly recommended.[3] Techniques like HPLC-MS provide mass-to-charge ratio information, aiding in isomer identification.
Q4: When should I consider using a chiral column?
If you are working with enantiomers (non-superimposable mirror images), a chiral stationary phase (CSP) is typically required for their separation.[5][6][7] For diastereomers, which have different physical properties, separation can often be achieved on a standard achiral column like a C18 or a phenyl-based column.[1][8] However, if resolution is insufficient on an achiral column, a chiral column can provide the necessary selectivity.[5][8]
Troubleshooting Guides
Problem 1: Poor Resolution or Co-eluting Peaks
Symptoms:
-
Overlapping peaks in the chromatogram.
-
Resolution value (Rs) between two adjacent peaks is less than 1.5.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Mobile Phase Composition Not Optimal | - Adjust Solvent Strength: Modify the gradient profile. A shallower gradient can increase the separation time and improve the resolution between closely eluting peaks.[9][10] - Change Organic Modifier: If using acetonitrile, try switching to methanol or vice-versa. These solvents have different selectivities and can alter the elution order of isomers.[11] |
| Inappropriate Stationary Phase | - Column Chemistry: If a C18 column does not provide adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl or a biphenyl (B1667301) column, which can offer different selectivity through π-π interactions.[12][13] - Particle Size: Using a column with smaller particles (e.g., 3 µm or sub-2 µm) can increase efficiency and improve resolution. |
| Suboptimal Temperature | - Column Temperature: Vary the column temperature (e.g., test at 25°C, 35°C, and 45°C). Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing selectivity.[9][10] |
| Flow Rate Too High | - Reduce Flow Rate: Decreasing the flow rate can improve separation efficiency, leading to better resolution, although it will increase the run time.[9] |
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a drawn-out latter half.
-
Tailing factor or asymmetry factor is greater than 1.2.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | - Modify Mobile Phase pH: The addition of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of residual silanols on the silica-based stationary phase, reducing tailing for acidic or basic analytes.[10] - Use a Base-Deactivated Column: Employ a column that has been end-capped to minimize exposed silanol (B1196071) groups.[10] |
| Column Overload | - Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the stationary phase.[10] |
| Extra-Column Volume | - Optimize Tubing: Use tubing with a smaller internal diameter and shorter length to connect the column to the detector to minimize peak broadening.[9] |
| Contaminated Guard Column or Column Frit | - Replace Guard Column: If a guard column is in use, replace it. - Back-flush the Column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent. |
Problem 3: Fluctuating Retention Times
Symptoms:
-
The retention time of the same peak varies between injections.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Column Equilibration | - Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A general rule is to flush the column with at least 10 column volumes of the initial mobile phase.[9] |
| Mobile Phase Instability | - Prepare Fresh Mobile Phase Daily: Organic solvents can evaporate, and the pH of buffered solutions can change over time.[9] - Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the system.[9] |
| Pump Malfunction | - Check Pump Seals: Worn pump seals can lead to inconsistent flow rates. Replace them if necessary.[14] - Purge the Pump: Purge the pump to remove any air bubbles from the system.[9] |
| Temperature Fluctuations | - Use a Column Oven: Maintain a constant column temperature using a thermostatted column oven to ensure reproducible retention times.[9] |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Maydispenoid Isomer Separation
This protocol provides a starting point for developing a robust HPLC method for the separation of Maydispenoid isomers.
-
Sample Preparation:
-
Dissolve the Maydispenoid isomer mixture in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.[15]
-
-
HPLC Column:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Guard Column: Use a compatible C18 guard column to protect the analytical column.
-
-
HPLC System Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B (linear gradient)
-
20-25 min: 95% B (hold)
-
25-25.1 min: 95% to 5% B (return to initial conditions)
-
25.1-30 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or MS detector.
-
-
Optimization Steps:
-
Gradient Optimization: If resolution is poor, flatten the gradient around the elution time of the isomers.
-
Solvent Selection: If co-elution persists, replace acetonitrile with methanol and re-optimize the gradient.
-
Temperature Optimization: Evaluate the effect of column temperature on selectivity by testing at different temperatures (e.g., 25°C, 35°C, 45°C).[3]
-
Visualizations
References
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. Khan Academy [khanacademy.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. hplc.eu [hplc.eu]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. separation of positional isomers - Chromatography Forum [chromforum.org]
- 13. nacalai.com [nacalai.com]
- 14. lcms.cz [lcms.cz]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
troubleshooting Maydispenoid B in vitro assay variability
Welcome to the technical support center for Maydispenoid B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during in vitro experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions for issues that may arise during your experiments with this compound.
General Handling and Solubility
Q1: I'm observing precipitation of this compound in my cell culture media. What could be the cause and how can I prevent this?
A1: Precipitation of this compound in aqueous cell culture media is a common issue due to its likely hydrophobic nature as a natural product. The primary causes are related to its solubility limit and the final concentration of the solvent (e.g., DMSO) in the media.
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO or other organic solvent in your cell culture medium is at a non-toxic level, typically below 0.5% and ideally below 0.1%. High concentrations of organic solvents can cause the compound to precipitate when added to the aqueous media.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your cell culture medium for each experiment from a concentrated stock solution. Avoid storing diluted solutions of the compound in aqueous buffers for extended periods.
-
Vortex During Dilution: When diluting the stock solution, vortex the tube or mix it thoroughly to ensure proper dispersion of this compound.
-
Consider a Different Solvent: If precipitation persists, you may need to explore other biocompatible solvents for your stock solution.
-
Sonication: Briefly sonicating the diluted solution can sometimes help to dissolve small precipitates, but care should be taken not to degrade the compound.
Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT, CellTiter-Glo®)
Q2: My IC50 values for this compound are inconsistent between experiments. What are the potential sources of this variability?
A2: Inconsistent IC50 values are a frequent challenge in in vitro assays and can stem from several biological and technical factors.[1]
Troubleshooting & Optimization:
-
Cell Passage Number and Health: Use cells within a consistent and low passage number range. Cells at high passage numbers can exhibit altered growth rates and drug sensitivity. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize and maintain a consistent cell seeding density for all experiments. Perform a cell titration experiment to determine the optimal seeding density for your chosen assay duration.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth.[2] To minimize this, avoid using the outer wells or fill them with sterile PBS or media.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when performing serial dilutions of this compound. Use calibrated pipettes.
-
Incubation Time: Use a consistent incubation time for all experiments. A time-course experiment can help determine the optimal duration for observing the effects of this compound.
-
Compound Stability: this compound may not be stable in culture medium for long periods. Prepare fresh dilutions for each experiment.
Example of Variable vs. Consistent IC50 Data
| Experiment | Cell Line | Assay Duration (h) | Seeding Density (cells/well) | IC50 (µM) - Variable | IC50 (µM) - Consistent |
|---|---|---|---|---|---|
| 1 | MCF-7 | 48 | 5,000 | 12.5 | 10.2 |
| 2 | MCF-7 | 48 | 8,000 | 25.1 | 10.8 |
| 3 | MCF-7 | 72 | 5,000 | 8.3 | 9.9 |
Q3: I am observing cell viability greater than 100% at low concentrations of this compound. Is this a real effect?
A3: While some compounds can have a hormetic effect (a stimulatory effect at low doses), values exceeding 100% viability are often an artifact of the assay.[3]
Possible Causes and Solutions:
-
Overgrowth of Control Cells: In assays like MTT, if the control (untreated) cells become over-confluent by the end of the experiment, their metabolic activity may decrease, leading to a lower signal than that of wells with slightly inhibited, but not yet dead, cells.[3] To correct this, optimize your initial cell seeding density to ensure that even the control cells are in the logarithmic growth phase at the end of the assay.
-
Compound Interference: this compound might directly interact with the assay reagents. For example, it could have reducing properties that convert the MTT reagent to formazan (B1609692), independent of cell metabolism. To test for this, run a control plate with the compound and media but without cells.
-
Normalization: When calculating percentage viability, ensure you are subtracting the background absorbance from a "media only" or "no cell" control from all other readings.
Western Blot Analysis
Q4: I am seeing inconsistent protein expression levels after treatment with this compound in my Western blots. How can I improve reproducibility?
A4: Western blotting is a semi-quantitative technique prone to variability. Consistency in every step is crucial for reproducible results.[4][5]
Troubleshooting Strategy:
-
Consistent Sample Preparation: Ensure that cell lysis and protein extraction are performed consistently. Use the same lysis buffer and protease/phosphatase inhibitors for all samples. Keep samples on ice to prevent protein degradation.[4]
-
Accurate Protein Quantification: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading of total protein in each lane.
-
Loading Controls: Always use a loading control (e.g., GAPDH, β-actin, or total protein stain) to normalize the expression of your target protein. This accounts for any variations in protein loading.[5]
-
Antibody Quality: Use high-quality primary antibodies that are specific to your target protein. Titrate your primary and secondary antibodies to determine the optimal concentrations that provide a strong signal with minimal background.[6]
-
Transfer Efficiency: Ensure consistent and complete transfer of proteins from the gel to the membrane. You can check transfer efficiency by staining the membrane with Ponceau S after transfer.
-
Image Acquisition: When imaging your blot, ensure that the signal is not saturated. Saturated bands cannot be accurately quantified.
Example of Inconsistent vs. Consistent Western Blot Data (Quantified)
| Replicate | Treatment | Target Protein (Normalized Intensity) - Inconsistent | Target Protein (Normalized Intensity) - Consistent |
|---|---|---|---|
| 1 | Control | 1.00 | 1.00 |
| 1 | This compound (10 µM) | 0.45 | 0.52 |
| 2 | Control | 1.00 | 1.00 |
| 2 | This compound (10 µM) | 0.82 | 0.49 |
| 3 | Control | 1.00 | 1.00 |
| 3 | this compound (10 µM) | 0.59 | 0.55 |
Gene Expression Analysis (qPCR)
Q5: My qPCR data for target gene expression after this compound treatment shows high variability between technical replicates. What are the common causes?
A5: High variability in qPCR technical replicates often points to issues with pipetting or the reaction setup.[7][8]
Troubleshooting Tips:
-
Pipetting Error: Small pipetting inaccuracies can lead to significant variations in Cq values. Ensure your pipettes are calibrated and use a consistent technique. Preparing a master mix for all common reagents (master mix, primers) can minimize well-to-well variation.[7]
-
Poor RNA/cDNA Quality: Ensure your RNA is high quality (RIN > 8) and free of genomic DNA and inhibitors. Inconsistent reverse transcription efficiency can also introduce variability.
-
Primer Design: Poorly designed primers can lead to non-specific amplification or primer-dimer formation, affecting Cq values. Ensure your primers are specific and have an optimal annealing temperature.
-
Template Concentration: Ensure the amount of cDNA template is within the linear dynamic range of your assay.
Experimental Workflows and Signaling Pathways
Experimental Workflow for Investigating this compound
The following diagram illustrates a typical workflow for characterizing the in vitro effects of a novel natural product like this compound.
Hypothetical Signaling Pathway Modulated by this compound
Many natural products exert their effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[9][10] The diagram below illustrates a hypothetical mechanism where this compound inhibits this pathway.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line grown in a 96-well plate.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.
-
-
Treatment:
-
Prepare a series of dilutions of this compound in cell culture medium from a concentrated stock solution (e.g., in DMSO).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a "medium only" blank control.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate treatment or control solution.
-
Incubate for the desired duration (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[11]
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[11]
-
-
Absorbance Measurement:
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Western Blot Analysis
This protocol describes the detection of a target protein in cell lysates after treatment with this compound.
-
Sample Preparation:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations for the specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.[12]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13]
-
-
Blocking and Antibody Incubation:
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Protocol 3: Quantitative Real-Time PCR (qPCR)
This protocol is for analyzing the expression of a target gene in response to this compound treatment.
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as described for the Western blot protocol.
-
Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[14]
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green Master Mix, forward and reverse primers for your gene of interest and a reference gene (e.g., GAPDH), and nuclease-free water.[15]
-
Aliquot the master mix into a 96- or 384-well qPCR plate.
-
Add diluted cDNA to each well in triplicate. Include no-template controls for each primer set.
-
-
qPCR Run:
-
Perform the qPCR using a real-time PCR system with a standard cycling program (e.g., initial denaturation at 95°C for 2 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).[15]
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplification.
-
-
Data Analysis:
-
Determine the Cq values for each sample.
-
Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to the reference gene.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Western Blot Reproducibility Problems: Tips for Producing More Accurate and Reliable Data | Technology Networks [technologynetworks.com]
- 5. licorbio.com [licorbio.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. dispendix.com [dispendix.com]
- 8. pcrbio.com [pcrbio.com]
- 9. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. origene.com [origene.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. elearning.unite.it [elearning.unite.it]
- 15. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
minimizing off-target effects of Maydispenoid B in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Maydispenoid B in cell culture, with a specific focus on minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary activity?
A1: this compound is a natural product, classified as a sesquiterpenoid. Its primary biological activity is potent immunosuppression. It has been demonstrated to inhibit the proliferation of murine splenocytes activated by anti-CD3/anti-CD28 monoclonal antibodies and lipopolysaccharide (LPS)[1].
Q2: What are the known on-target effects of this compound in cell culture?
A2: The primary on-target effect of this compound is the suppression of immune cell proliferation. Specifically, it inhibits the proliferation of T-cells stimulated via the T-cell receptor (TCR) and CD28 co-receptor, and B-cells and other myeloid cells stimulated by LPS[1].
Q3: What are the potential off-target effects of this compound?
A3: While specific off-target effects of this compound have not been extensively characterized, researchers should be aware of potential general off-target effects common to some immunosuppressants and terpenoid compounds. These may include cytotoxicity at higher concentrations, effects on cell membrane integrity, and mitochondrial dysfunction. It is crucial to experimentally determine the therapeutic window for your specific cell type.
Q4: What is the recommended concentration range for using this compound to minimize off-target effects?
A4: The optimal concentration of this compound should be determined empirically for each cell line and experimental condition. Based on available data, the on-target immunosuppressive effects are observed in the micromolar range (IC50 values of 9.38 μM for anti-CD3/anti-CD28 activated splenocyte proliferation and 16.82 μM for LPS-activated splenocyte proliferation)[1]. It is recommended to perform a dose-response curve to identify the lowest effective concentration that achieves the desired on-target effect while minimizing any potential off-target cytotoxicity.
Q5: How can I differentiate between on-target immunosuppressive effects and off-target cytotoxicity?
A5: To distinguish between on-target and off-target effects, consider performing the following:
-
Dose-response analysis: On-target effects should occur at a lower concentration range than off-target cytotoxicity.
-
Cell viability assays: Use assays like MTT, MTS, or trypan blue exclusion to assess cell viability in parallel with your functional assays.
-
Washout experiments: Removing the compound from the culture medium may reverse the on-target effects if they are not due to irreversible cytotoxicity.
-
Use of control compounds: Compare the effects of this compound to a well-characterized immunosuppressant with a known mechanism of action.
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| High level of cell death observed at the effective concentration. | Off-target cytotoxicity. | 1. Perform a detailed dose-response experiment to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. 2. Reduce the concentration of this compound to the lowest effective dose. 3. Decrease the incubation time with the compound. |
| Inconsistent results between experiments. | 1. Variability in cell health and density. 2. Degradation of this compound in solution. | 1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase. 2. Prepare fresh stock solutions of this compound for each experiment and store them appropriately. |
| Observed effect is not specific to immune cells. | Potential off-target effect on a common cellular pathway. | Test the effect of this compound on a non-immune cell line that does not express the expected target to assess for off-target activity. |
| Difficulty replicating the reported IC50 values. | Differences in experimental conditions (e.g., cell type, reagent sources, incubation time). | Carefully replicate the experimental conditions from the original study[1]. If using a different cell type, the IC50 value is expected to vary. |
Quantitative Data Summary
| Parameter | Value | Cell Type | Activation Stimulus | Reference |
| IC50 (Inhibition of Proliferation) | 9.38 μM | Murine Splenocytes | anti-CD3/anti-CD28 mAbs | [1] |
| IC50 (Inhibition of Proliferation) | 16.82 μM | Murine Splenocytes | Lipopolysaccharide (LPS) | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Dose-Response of this compound
Objective: To determine the effective concentration range of this compound for immunosuppression and to identify the onset of cytotoxicity in a specific cell line.
Materials:
-
Target immune cells (e.g., primary splenocytes, T-cell line, or B-cell line)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Cell proliferation stimulus (e.g., anti-CD3/anti-CD28 antibodies or LPS)
-
Cell viability assay reagent (e.g., MTT or MTS)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical starting range could be from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Add the diluted this compound or vehicle control to the respective wells.
-
Add the proliferation stimulus (e.g., anti-CD3/anti-CD28 or LPS) to all wells except for the unstimulated control wells.
-
Incubate the plate for the desired period (e.g., 48-72 hours).
-
At the end of the incubation, perform a cell proliferation assay (e.g., BrdU incorporation or CFSE dilution) and a cell viability assay (e.g., MTT or MTS) according to the manufacturer's instructions.
-
Analyze the data to determine the IC50 for proliferation inhibition and the CC50 for cytotoxicity.
Protocol 2: Washout Experiment to Assess Reversibility of On-Target Effects
Objective: To determine if the immunosuppressive effect of this compound is reversible upon its removal from the cell culture medium.
Materials:
-
Target immune cells
-
Complete cell culture medium
-
This compound
-
Cell proliferation stimulus
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Treat cells with an effective concentration of this compound (e.g., near the IC50) and a vehicle control for a defined period (e.g., 24 hours).
-
After the initial treatment, gently aspirate the medium.
-
Wash the cells twice with pre-warmed sterile PBS to remove any residual compound.
-
Add fresh, pre-warmed complete culture medium containing the proliferation stimulus but without this compound.
-
Culture the cells for an additional period (e.g., 24-48 hours).
-
Assess cell proliferation at the end of the second incubation period.
-
Compare the proliferation of cells from the washout group to cells continuously treated with this compound and the vehicle control. Reversal of the inhibitory effect in the washout group suggests a reversible mechanism of action.
Visualizations
Caption: T-Cell activation signaling pathway and the putative inhibitory points of this compound.
Caption: LPS signaling pathway in splenocytes and potential inhibitory targets of this compound.
Caption: Workflow for determining the therapeutic window of this compound.
References
Technical Support Center: Scaling Up Maydispenoid B Production for Preclinical Studies
Disclaimer: Information regarding a specific compound named "Maydispenoid B" is not available in the public scientific literature. Therefore, this technical support center has been developed based on the hypothesis that this compound is a novel diterpenoid, potentially of fungal origin, associated with Zea mays. The following guidance is based on established principles for the production and preclinical assessment of novel terpenoid natural products.
This guide is intended for researchers, scientists, and drug development professionals engaged in the scaled-up production of this compound for preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely biosynthetic origin?
A1: Based on its nomenclature, this compound is presumed to be a member of a series of terpenoid compounds. Given the association with "Maydis," it is likely produced by a microorganism, such as an endophytic fungus, associated with maize (Zea mays). Terpenoids are a large and diverse class of natural products synthesized from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). As a putative diterpenoid, this compound would be synthesized from geranylgeranyl diphosphate (B83284) (GGPP).
Q2: What are the primary challenges in scaling up the production of a novel fungal terpenoid like this compound?
A2: The primary challenges include:
-
Low Titers: The producing organism may naturally produce this compound in very low quantities.
-
Complex Biosynthetic Pathway: The pathway to this compound may be long and involve numerous enzymatic steps, making it difficult to engineer for higher output.
-
Sub-optimal Fermentation Conditions: The ideal conditions for fungal growth and this compound production (e.g., media composition, temperature, pH, aeration) may not be known and require extensive optimization.
-
Product Inhibition or Degradation: High concentrations of this compound or pathway intermediates may be toxic to the producing fungus or the product may be unstable under fermentation conditions.
-
Downstream Processing: Extraction and purification of this compound from the fermentation broth can be complex and lead to significant product loss.
Q3: What quantity of this compound is typically required for preclinical studies?
A3: The required quantity of a novel compound for preclinical studies can vary significantly depending on the planned experiments.[1] Generally, several grams to tens of grams are necessary to conduct a full suite of in vitro and in vivo toxicology and efficacy studies.
Q4: What are the key regulatory considerations for using a novel natural product in preclinical studies?
A4: Preclinical studies must be conducted under Good Laboratory Practice (GLP) guidelines to ensure the quality and integrity of the data.[1] The purity and identity of the compound must be rigorously established. For natural products, consistency of the product between batches is also a critical consideration.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound in Fermentation
| Potential Cause | Troubleshooting Step |
| Sub-optimal media composition | Perform a media optimization study. Test different carbon and nitrogen sources, as well as micronutrients. |
| Non-ideal physical parameters | Optimize fermentation parameters such as temperature, pH, and dissolved oxygen levels. |
| Insufficient precursor supply | Overexpress key enzymes in the terpenoid biosynthetic pathway, such as HMG-CoA reductase or GGPP synthase. |
| Feedback inhibition of biosynthetic enzymes | Investigate the effect of adding this compound to the culture to determine if it inhibits its own production. If so, consider in situ product removal strategies. |
| Low expression of biosynthetic genes | Analyze the transcriptome of the producing organism under different conditions to identify and overexpress regulatory genes that control the this compound biosynthetic gene cluster. |
Issue 2: Difficulty in Purifying this compound
| Potential Cause | Troubleshooting Step |
| Co-extraction of structurally similar compounds | Develop a multi-step purification protocol. This may include liquid-liquid extraction, followed by multiple chromatography steps (e.g., silica (B1680970) gel, reversed-phase, size-exclusion). |
| Degradation of this compound during purification | Assess the stability of this compound at different temperatures and pH values. Perform purification steps at low temperatures and under neutral pH conditions if necessary. |
| Low resolution in chromatography | Screen a variety of chromatography resins and solvent systems to find the optimal conditions for separating this compound from impurities. |
Experimental Protocols
Protocol 1: Enhancement of this compound Production using Elicitors
Objective: To increase the production of this compound by treating the fungal culture with chemical elicitors.
Materials:
-
Fungal culture producing this compound
-
Methyl jasmonate (MeJA)
-
Salicylic acid (SA)
-
Appropriate solvents for MeJA and SA (e.g., ethanol)
-
Fermentation medium
-
Shaking incubator
-
HPLC or LC-MS for quantification of this compound
Methodology:
-
Grow the fungal culture in the standard fermentation medium to the mid-log phase of growth.
-
Prepare stock solutions of MeJA and SA in the appropriate solvent.
-
Add the elicitors to the fungal cultures at a range of final concentrations (e.g., 10 µM, 50 µM, 100 µM). A solvent-only control should also be included.
-
Continue the fermentation for a set period (e.g., 48-72 hours).
-
Harvest the culture broth and/or mycelium.
-
Extract this compound using an appropriate solvent.
-
Quantify the concentration of this compound using a validated HPLC or LC-MS method.
-
Compare the yields from the elicitor-treated cultures to the control to determine the most effective elicitor and concentration.
Signaling Pathways and Workflows
Caption: General overview of the terpenoid biosynthesis pathway leading to a hypothetical diterpenoid, this compound.
Caption: A logical workflow for scaling up the production of this compound for preclinical studies.
Quantitative Data Summary
The following tables provide hypothetical, yet representative, data that would be generated during a this compound production scale-up campaign.
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 15.2 ± 1.1 | 25.4 ± 2.3 |
| Sucrose | 18.5 ± 0.9 | 42.1 ± 3.5 |
| Fructose | 14.8 ± 1.3 | 22.9 ± 1.9 |
| Glycerol | 12.3 ± 0.8 | 15.6 ± 1.4 |
Table 2: Optimization of Fermentation Temperature
| Temperature (°C) | Biomass (g/L) | This compound Titer (mg/L) |
| 22 | 16.9 ± 1.0 | 35.8 ± 2.8 |
| 25 | 18.5 ± 0.9 | 42.1 ± 3.5 |
| 28 | 17.2 ± 1.2 | 38.4 ± 3.1 |
| 30 | 14.1 ± 1.5 | 21.7 ± 2.5 |
Table 3: Comparison of Wild-Type vs. Engineered Strain
| Strain | Key Genetic Modification | This compound Titer (mg/L) |
| Wild-Type | - | 42.1 ± 3.5 |
| M-Eng-1 | Overexpression of GGPP synthase | 75.3 ± 5.1 |
| M-Eng-2 | Overexpression of HMG-CoA reductase | 68.9 ± 4.7 |
| M-Eng-3 | Overexpression of GGPP synthase and HMG-CoA reductase | 112.8 ± 8.2 |
References
Validation & Comparative
A Comparative Guide to the Immunosuppressive Activities of Cyclosporin A and Other Natural Compounds
A Note on Maydispenoid B: Extensive literature searches did not yield specific information regarding the immunosuppressive activity or mechanism of action of a compound identified as "this compound." Therefore, a direct comparison with Cyclosporin A is not feasible at this time. This guide will instead provide a detailed comparison of Cyclosporin A with a well-characterized class of natural products, terpenoids, which are known to possess anti-inflammatory and immunomodulatory properties, often through different mechanisms than Cyclosporin A. This comparative framework can be applied to newly identified compounds like this compound in the future.
Executive Summary
This guide provides a comparative analysis of the immunosuppressive activity of the well-established drug Cyclosporin A and a class of natural products, terpenoids. While both are derived from natural sources, their mechanisms of action, cellular targets, and downstream effects on the immune system are distinct. Cyclosporin A primarily targets the calcineurin-NFAT signaling pathway, leading to a potent suppression of T-cell activation. In contrast, many terpenoids exert their anti-inflammatory and potential immunosuppressive effects by inhibiting the NF-κB signaling pathway. Understanding these differences is crucial for researchers and drug development professionals exploring novel immunomodulatory agents.
Introduction to Immunosuppressive Agents
Immunosuppressive drugs are critical for preventing organ transplant rejection and treating autoimmune diseases.[1] Cyclosporin A, a calcineurin inhibitor isolated from the fungus Beauveria nivea, has been a cornerstone of immunosuppressive therapy for decades.[1] Natural products remain a promising source of new immunomodulatory compounds with potentially novel mechanisms of action and improved safety profiles. Terpenoids, a large and diverse class of organic compounds produced by a variety of plants, have demonstrated significant anti-inflammatory and, in some cases, immunosuppressive activities.[2]
Comparative Analysis of Immunosuppressive Mechanisms
The immunosuppressive effects of Cyclosporin A and many terpenoids are achieved through the modulation of distinct intracellular signaling pathways that are crucial for T-cell activation and inflammatory responses.
Cyclosporin A: Inhibition of the Calcineurin-NFAT Pathway
Cyclosporin A exerts its potent immunosuppressive effects by specifically targeting T-lymphocytes.[2] Its mechanism involves binding to the intracellular protein cyclophilin.[3][4] This complex then inhibits calcineurin, a calcium and calmodulin-dependent phosphatase.[3][4][5] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[3][4] Phosphorylated NFAT cannot translocate to the nucleus, thus blocking the transcription of genes essential for T-cell activation, most notably Interleukin-2 (IL-2).[1][3] The lack of IL-2 prevents the proliferation and differentiation of T-cells, leading to a state of immunosuppression.[1][3]
Terpenoids: Inhibition of the NF-κB Signaling Pathway
Many terpenoids have been shown to possess anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines like TNF-α and IL-6.[5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[7] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[7] This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[7] Certain terpenoids can inhibit this pathway at various points, such as by preventing the degradation of IκB or by directly inhibiting the activity of the IKK complex.[2][8]
Data Presentation: Comparative Summary
The following tables summarize the key differences in the mechanisms and effects of Cyclosporin A and a representative terpenoid that inhibits the NF-κB pathway.
Table 1: Comparison of Mechanistic Properties
| Feature | Cyclosporin A | Representative Terpenoid (NF-κB Inhibitor) |
| Primary Cellular Target | T-lymphocytes | Various immune cells (e.g., macrophages, T-cells) |
| Intracellular Binding Partner | Cyclophilin[3][4] | Varies (may directly target IKK complex)[2] |
| Primary Signaling Pathway Inhibited | Calcineurin-NFAT[3][4][5] | NF-κB[2] |
| Key Inhibited Enzyme | Calcineurin[3][4][5] | IκB Kinase (IKK)[2] |
| Effect on Transcription Factor | Prevents nuclear translocation of NFAT[3][4] | Prevents nuclear translocation of NF-κB[7] |
| Primary Downstream Effect | Inhibition of IL-2 gene transcription[1][3] | Inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) gene transcription[5] |
Table 2: Comparative Effects on Immune Function
| Effect | Cyclosporin A | Representative Terpenoid (NF-κB Inhibitor) |
| T-Cell Proliferation | Potent inhibitor[9] | May inhibit, often as a consequence of reduced inflammation |
| Cytokine Production | Primarily inhibits IL-2[1] | Primarily inhibits TNF-α, IL-1β, IL-6[5] |
| Anti-inflammatory Activity | Secondary to immunosuppression | Primary mechanism of action |
Experimental Protocols
To evaluate and compare the immunosuppressive activity of compounds like Cyclosporin A and novel natural products, a T-cell proliferation assay is a standard and crucial experiment.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the extent of T-cell division in response to stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Carboxyfluorescein succinimidyl ester (CFSE) staining solution
-
Complete RPMI-1640 medium
-
T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin (PHA))
-
Test compounds (Cyclosporin A, Terpenoid) at various concentrations
-
96-well round-bottom plates
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Labeling:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to the cell suspension at a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled PBMCs in complete medium at a density of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into the wells of a 96-well round-bottom plate.
-
Add 100 µL of medium containing the T-cell stimulation reagents and the test compounds at various concentrations (or vehicle control).
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Wash the cells with FACS buffer.
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire data on a flow cytometer, measuring the CFSE fluorescence in the green channel.
-
Analyze the data using flow cytometry software. As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a stepwise halving of fluorescence intensity. The percentage of proliferating cells and the number of cell divisions can be quantified.
-
Visualization of Signaling Pathways and Workflows
Caption: Cyclosporin A inhibits T-cell proliferation by blocking the calcineurin-NFAT pathway.
Caption: Terpenoids can inhibit inflammation by blocking the NF-κB signaling pathway.
Caption: Workflow for assessing T-cell proliferation using CFSE and flow cytometry.
References
- 1. The effect of spermidine on autoimmunity and beta cell function in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the Biomedical Potential of Terpenoid Alkaloids: Sources, Structures, and Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activities of several diterpenoids isolated from Hemionitis albofusca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diterpenoids from Blumea balsamifera and Their Anti-Inflammatory Activities [mdpi.com]
Maydispenoid B: A Comparative Analysis of an Ophiobolin Sesterterpenoid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Maydispenoid B, an ophiobolin-type sesterterpenoid, in the context of other compounds from the same family. Ophiobolin sesterterpenoids, characterized by a distinctive 5-8-5 tricyclic carbon skeleton, are a class of fungal secondary metabolites known for a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate further research and drug discovery efforts.
Comparative Biological Activity
While direct comparative studies detailing the biological activities of this compound against other ophiobolin sesterterpenoids are not extensively available in the public domain, this section compiles quantitative data from various studies to offer a relative performance overview. The data presented here focuses on two key areas of investigation for ophiobolins: anti-inflammatory and cytotoxic activities.
Table 1: Comparative Anti-inflammatory and Cytotoxic Activities of Selected Ophiobolin Sesterterpenoids
| Compound/Drug | Assay | Cell Line | IC50 (µM) | Source |
| Maydistacin A | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 19 ± 2 | [1] |
| Bipolaricin | Nitric Oxide (NO) Production Inhibition | Macrophages | 5.1 ± 0.3 to 20 ± 1 | [2] |
| Dexamethasone | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 6.7 ± 0.6 | [1] |
| Ophiobolin A | Cytotoxicity | P388 (Murine Leukemia) | 0.06 | [3] |
| Ophiobolin I | Cytotoxicity | HCT-8, Bel-7402, BGC-823, A549, A2780 | >10 | [4] |
| 6-epi-Ophiobolin A | Cytotoxicity | HCT-8, Bel-7402, BGC-823, A549, A2780 | Not specified, but cytotoxic | [4] |
Note: Maydistacin A and Bipolaricin are included as examples of sesterterpenoids from the same genus as this compound (Bipolaris) with reported anti-inflammatory activity. Direct quantitative data for this compound is not yet publicly available.
Key Experimental Protocols
Anti-inflammatory Activity Assay (Nitric Oxide Production)
This protocol is based on the methodology used to evaluate the anti-inflammatory effects of sesterterpenoids isolated from Bipolaris maydis.[1]
1. Cell Culture and Treatment:
-
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
The cells are then pre-treated with various concentrations of the test compounds (e.g., Maydistacin A) for 1 hour.
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
2. Nitric Oxide (NO) Measurement:
-
The production of NO is determined by measuring the accumulation of nitrite (B80452) in the culture supernatants using the Griess reagent.
-
50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is calculated from a sodium nitrite standard curve.
3. Cell Viability Assay (MTT):
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed concurrently.
-
After the 24-hour treatment period, the culture medium is replaced with 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The cells are incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 490 nm.
Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a common method for determining cytotoxicity.[5]
1. Cell Plating and Treatment:
-
Human tumor cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
2. Cell Fixation and Staining:
-
After the incubation period, the cells are fixed by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
The plates are washed five times with distilled water and air-dried.
-
100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 10 minutes at room temperature.
3. Absorbance Measurement:
-
The plates are washed five times with 1% acetic acid to remove unbound dye and then air-dried.
-
100 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.
-
The absorbance is measured at 510 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
Signaling Pathways and Experimental Workflows
General Structure of Ophiobolin Sesterterpenoids
Ophiobolin sesterterpenoids share a common structural feature, a 5-8-5 tricyclic carbon skeleton. This compound is a member of this structural family.
References
Validating the T-cell Target of Maydispenoid B: A Comparative Guide to Lck Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the molecular target of a novel T-cell modulating compound, hypothetically named Maydispenoid B. For the purpose of this guide, we will postulate that this compound is an inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3]
The performance of this compound will be objectively compared with established Src family kinase (SFK) inhibitors, Dasatinib and Saracatinib, which are known to target Lck.[4][5][6] This comparison is supported by experimental data from biochemical, cellular, and functional assays designed to rigorously assess target engagement, potency, and effects on T-cell activity.
Comparative Performance of Lck Inhibitors
The following tables summarize the quantitative data for this compound (hypothetical), Dasatinib, and Saracatinib across a panel of target validation assays.
Table 1: Biochemical and Target Engagement Assays
| Parameter | This compound (Hypothetical) | Dasatinib | Saracatinib (AZD0530) |
| Lck Kinase Activity IC50 (nM) | 15 | 0.5 - 2.8 | ~3 (for SFKs) |
| Cellular Thermal Shift (CETSA) ΔTm (°C) | +4.2 | +5.5 | +3.8 |
| Selectivity (Kinase Panel) | High for Lck | Broad (Abl, SFKs) | Broad (SFKs) |
Table 2: Cellular and Functional T-cell Assays
| Parameter | This compound (Hypothetical) | Dasatinib | Saracatinib (AZD0530) |
| T-cell Proliferation IC50 (nM) | 25 | 2.8 - 15 | 300 - 1000 |
| IFN-γ Release IC50 (nM) | 30 | ~10 | >1000 (can enhance at low doses) |
| IL-2 Production IC50 (nM) | 22 | ~10 | >1000 |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for understanding the target validation strategy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Lck Biochemical Kinase Activity Assay
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of Lck.
Methodology:
-
Principle: An in vitro assay that measures the phosphorylation of a synthetic substrate by recombinant Lck kinase. The amount of phosphorylation is quantified, often using a luminescence-based method that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).[7][8]
-
Procedure:
-
Recombinant human Lck enzyme is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.
-
Serial dilutions of this compound, Dasatinib, or a vehicle control (DMSO) are added to the reaction wells.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
A detection reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity.
-
Luminescence is read on a plate reader.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of the compound to Lck within intact T-cells.
Methodology:
-
Principle: This assay is based on the principle that when a ligand binds to its target protein, the protein's thermal stability increases.[9][10] This increased stability results in less protein denaturation and aggregation upon heating.
-
Procedure:
-
Jurkat T-cells (or primary T-cells) are treated with a high concentration of the test compound (e.g., 10 µM this compound) or vehicle control for 1-2 hours.
-
The cell suspensions are divided into aliquots and heated to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of soluble Lck remaining at each temperature is quantified by Western blot or another protein detection method.
-
The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined for both treated and untreated samples. The change in melting temperature (ΔTm) indicates target engagement.
-
T-cell Proliferation Assay (CFSE)
Objective: To measure the effect of the compounds on T-cell proliferation following activation.
Methodology:
-
Principle: T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.[11][12] The dilution of CFSE fluorescence, measured by flow cytometry, is a direct measure of proliferation.[13]
-
Procedure:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated and labeled with CFSE.
-
Cells are cultured in the presence of serial dilutions of the test compounds.
-
T-cell proliferation is stimulated using anti-CD3 and anti-CD28 antibodies.
-
After 72-96 hours, cells are harvested, and the CFSE fluorescence of the CD4+ and CD8+ T-cell populations is analyzed by flow cytometry.
-
The percentage of proliferating cells is determined, and the IC50 value is calculated. Dasatinib has been shown to inhibit T-cell proliferation with an IC50 of approximately 2.8 nM under these conditions.[4]
-
Cytokine Release Assay (ELISA)
Objective: To quantify the effect of the compounds on the production of key effector cytokines by activated T-cells.
Methodology:
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines (e.g., IFN-γ, IL-2) in the supernatant of T-cell cultures.[14][15][16]
-
Procedure:
-
PBMCs are stimulated with anti-CD3/CD28 antibodies in the presence of varying concentrations of the test compounds.
-
After 24-48 hours, the cell culture supernatant is collected.
-
The concentration of IFN-γ and IL-2 in the supernatant is measured using specific sandwich ELISA kits according to the manufacturer's protocol.
-
A standard curve is generated using recombinant cytokines to determine the absolute concentration in the samples.
-
The IC50 for the inhibition of cytokine production is calculated from the dose-response data.
-
This comprehensive approach, combining biochemical, biophysical, and cellular functional assays, provides a robust framework for validating the target of this compound and objectively comparing its performance against relevant alternatives in the field of T-cell modulation.
References
- 1. What are LCK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potential of Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 14. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. exreprotein.com [exreprotein.com]
A Comparative Guide to the Cross-Reactivity of Maydispenoid B in Different Species
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide is intended for informational purposes only. Maydispenoid B is a specialized area of study, and as of this writing, publicly available data on its cross-reactivity across different species is limited. The experimental data and protocols presented herein are hypothetical and illustrative, based on established methodologies for assessing the cross-reactivity of novel chemical entities. Researchers should validate these methods and generate their own data for any specific application.
Introduction
This compound, a member of the terpenoid class of natural products, has garnered interest for its potential biological activities. Terpenoids are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic properties.[1] A crucial step in the preclinical development of any new chemical entity is the assessment of its cross-reactivity across different species. This evaluation helps in selecting appropriate animal models for efficacy and toxicity studies and provides initial insights into potential off-target effects and species-specific responses. This guide provides a framework for evaluating the cross-reactivity of this compound, including hypothetical experimental data and detailed protocols.
Hypothetical Cross-Reactivity Data of this compound
The following table summarizes hypothetical data on the in vitro activity of this compound against a key inflammatory target, Cyclooxygenase-2 (COX-2), and its cytotoxic effects on different cell lines across various species.
| Species | Assay Type | Cell Line/Target | IC50 (µM) for COX-2 Inhibition | CC50 (µM) for Cytotoxicity |
| Human | Enzyme Inhibition | Recombinant Human COX-2 | 15.2 ± 2.1 | |
| Cytotoxicity | HEK293 (Kidney) | > 100 | ||
| Cytotoxicity | HepG2 (Liver) | 85.4 ± 7.3 | ||
| Mouse | Enzyme Inhibition | Recombinant Mouse COX-2 | 22.8 ± 3.5 | |
| Cytotoxicity | NIH/3T3 (Fibroblast) | > 100 | ||
| Cytotoxicity | AML12 (Liver) | 98.1 ± 9.2 | ||
| Rat | Enzyme Inhibition | Recombinant Rat COX-2 | 18.5 ± 2.9 | |
| Cytotoxicity | NRK-52E (Kidney) | > 100 | ||
| Cytotoxicity | H4IIE (Liver) | 77.6 ± 6.8 | ||
| Dog | Enzyme Inhibition | Recombinant Dog COX-2 | 35.1 ± 4.8 | |
| Cytotoxicity | MDCK (Kidney) | > 100 |
Data Interpretation:
Based on this hypothetical data, this compound shows moderate inhibitory activity against human, rat, and mouse COX-2, with a slightly weaker effect on the canine enzyme. The cytotoxicity profile suggests a potential for liver-specific effects at higher concentrations in humans and rats, while kidney and fibroblast cell lines appear less sensitive across the tested species.
Experimental Protocols
COX-2 Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against COX-2 from different species.
Materials:
-
Recombinant COX-2 enzyme (human, mouse, rat, dog)
-
Arachidonic acid (substrate)
-
Colorimetric COX-2 inhibitor screening kit
-
This compound
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the reaction buffer, heme, and the recombinant COX-2 enzyme from the respective species.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for 5 minutes.
-
Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on cell lines from different species.
Materials:
-
Cell lines (e.g., HEK293, HepG2, NIH/3T3, AML12, NRK-52E, H4IIE, MDCK)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 48 hours in a CO2 incubator.
-
Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Determine the CC50 (50% cytotoxic concentration) value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Cross-Reactivity Assessment
Caption: A streamlined workflow for assessing the cross-reactivity of a novel compound.
Putative Signaling Pathway Modulation by this compound
Many terpenoids are known to modulate inflammatory pathways, with the NF-κB signaling cascade being a common target.[2] The following diagram illustrates a simplified NF-κB signaling pathway, a plausible target for this compound's anti-inflammatory effects.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Conclusion
The comprehensive assessment of cross-species reactivity is a cornerstone of modern drug discovery and development. While specific experimental data for this compound is not yet widely available, the methodologies and hypothetical data presented in this guide offer a robust framework for researchers. By employing systematic in vitro assays and carefully interpreting the results, scientists can make informed decisions regarding the selection of appropriate animal models and anticipate potential species-specific pharmacological and toxicological profiles of novel compounds like this compound. This structured approach is essential for the efficient and safe translation of promising natural products from the laboratory to clinical applications.
References
Navigating the Unexplored Landscape of Maydispenoid B: A Guide to Establishing Structure-Activity Relationships
A comprehensive review of the scientific literature reveals a notable absence of published studies on the structural activity relationship (SAR) of Maydispenoid B analogs. This emerging natural product, characterized by its complex spiroketal architecture, presents a promising yet largely untapped area for drug discovery and development. For researchers, scientists, and drug development professionals, this guide outlines a prospective approach to systematically evaluate this compound analogs, drawing upon established methodologies in natural product chemistry and cancer biology.
While direct experimental data for this compound analogs is not available, this guide provides a foundational framework for initiating such a research program. The focus will be on the logical progression of a typical SAR study, from the synthesis of analogs to the evaluation of their biological activity, particularly their cytotoxic effects against cancer cell lines.
Hypothetical Structure-Activity Relationship of this compound Analogs
In the absence of experimental data, a prospective SAR table for this compound analogs would be structured to correlate specific structural modifications with their resulting biological activity. Key modifications would likely target various functional groups and stereocenters within the this compound scaffold to probe their influence on cytotoxicity. A hypothetical data presentation is outlined below:
| Compound | R1 Modification | R2 Modification | Stereochemistry at C5 | IC50 (µM) in Cancer Cell Line A | IC50 (µM) in Cancer Cell Line B |
| This compound | -H | -OH | R | [Hypothetical Value] | [Hypothetical Value] |
| Analog 1 | -CH3 | -OH | R | [Hypothetical Value] | [Hypothetical Value] |
| Analog 2 | -H | -OCH3 | R | [Hypothetical Value] | [Hypothetical Value] |
| Analog 3 | -H | -OH | S | [Hypothetical Value] | [Hypothetical Value] |
| Analog 4 | -H | =O (Ketone) | R | [Hypothetical Value] | [Hypothetical Value] |
This structured data would enable researchers to deduce critical SAR trends, such as the importance of the hydroxyl group at the R2 position for cytotoxic activity or the impact of stereochemistry at the C5 position on potency and selectivity.
Experimental Protocols for Cytotoxicity Evaluation
The evaluation of the cytotoxic activity of newly synthesized this compound analogs is a critical first step in establishing an SAR. The following are detailed protocols for two standard colorimetric assays widely used for this purpose: the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[1] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[1]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound analogs and incubate for 24 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density determination method based on the measurement of cellular protein content.[3] The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[4][5] The amount of bound dye is proportional to the total protein mass and, therefore, to the number of viable cells.[4]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with compounds as described for the MTT assay.
-
Cell Fixation: After incubation, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[6][7]
-
Washing: Wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye and then allow the plates to air dry.[4][6]
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[4][7]
-
Dye Solubilization: Air dry the plates completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[5][7]
-
Absorbance Measurement: Shake the plates for 5-10 minutes and measure the absorbance at a wavelength of 510 nm using a microplate reader.[4][7]
Visualizing Experimental and Logical Frameworks
To provide a clear visual representation of the proposed research strategy and potential mechanisms, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for a SAR study of this compound analogs.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. canvaxbiotech.com [canvaxbiotech.com]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. SRB assay for measuring target cell killing [protocols.io]
A Comparative Analysis of Maydispenoid A and Maydispenoid B: Immunosuppressive Sesterterpenoids
For Researchers, Scientists, and Drug Development Professionals
Maydispenoid A and Maydispenoid B are two closely related ophiobolin-type sesterterpenoids isolated from the phytopathogenic fungus Bipolaris maydis. Both compounds have demonstrated potent immunosuppressive activities, positioning them as potential candidates for further investigation in the development of novel immunomodulatory therapies. This guide provides a comprehensive comparative analysis of their biological performance, supported by experimental data, detailed protocols, and mechanistic insights.
Comparative Biological Activity
Maydispenoid A and this compound exhibit significant inhibitory effects on the proliferation of murine splenocytes, a key indicator of immunosuppressive potential. The half-maximal inhibitory concentrations (IC₅₀) reveal that Maydispenoid A is the more potent of the two compounds in both T-cell and B-cell proliferation assays.
Quantitative data on the immunosuppressive activity of Maydispenoid A and this compound is summarized in the table below. The data is derived from studies on murine splenocyte proliferation stimulated by anti-CD3/anti-CD28 monoclonal antibodies (for T-cell activation) and lipopolysaccharide (LPS) (for B-cell activation)[1][2].
| Compound | Assay | IC₅₀ (µM) |
| Maydispenoid A | Anti-CD3/anti-CD28 Stimulated Splenocyte Proliferation | 5.28[1] |
| LPS-Activated Splenocyte Proliferation | 7.25[1] | |
| This compound | Anti-CD3/anti-CD28 Stimulated Splenocyte Proliferation | 9.38[2] |
| LPS-Activated Splenocyte Proliferation | 16.82[2] |
Chemical Structures
The structural difference between Maydispenoid A and this compound lies in the oxidation state of a specific carbon atom, which likely accounts for the observed variance in their biological potency.
Maydispenoid A

This compound

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Murine Splenocyte Proliferation Assay (Anti-CD3/anti-CD28 Stimulation)
This assay evaluates the effect of the compounds on T-lymphocyte proliferation.
-
Splenocyte Isolation: Spleens are aseptically harvested from BALB/c mice. Single-cell suspensions are prepared by mechanical dissociation through a 70 µm cell strainer. Red blood cells are lysed using an ACK lysis buffer. The remaining splenocytes are washed and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Seeding: Splenocytes are seeded into 96-well plates at a density of 2 x 10⁵ cells/well.
-
Compound Treatment: Maydispenoid A or this compound are added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Stimulation: T-cell proliferation is stimulated by the addition of soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) monoclonal antibodies.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Proliferation Assessment: Cell proliferation is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC₅₀ values are calculated from the dose-response curves.
Murine Splenocyte Proliferation Assay (LPS Stimulation)
This assay assesses the impact of the compounds on B-lymphocyte proliferation.
-
Splenocyte Isolation and Cell Seeding: Follow steps 1 and 2 from the anti-CD3/anti-CD28 stimulation protocol.
-
Compound Treatment: Follow step 3 from the anti-CD3/anti-CD28 stimulation protocol.
-
Stimulation: B-cell proliferation is stimulated by the addition of lipopolysaccharide (LPS) at a final concentration of 10 µg/mL.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Proliferation Assessment and Data Analysis: Follow steps 6 and 7 from the anti-CD3/anti-CD28 stimulation protocol.
Signaling Pathways and Mechanistic Insights
The precise molecular mechanisms underlying the immunosuppressive activity of Maydispenoid A and B are still under investigation. However, their inhibitory effect on both T-cell and B-cell proliferation suggests an interference with critical signaling pathways involved in lymphocyte activation and cell cycle progression.
Ophiobolin-type sesterterpenoids are known to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[3][4] Their mechanisms of action are often attributed to the inhibition of key enzymes and signaling proteins. For instance, some ophiobolins have been shown to inhibit calmodulin, a crucial calcium-binding protein involved in numerous cellular processes, including lymphocyte activation.[5]
The diagram below illustrates a generalized workflow for assessing the immunosuppressive activity of compounds like Maydispenoid A and B.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enantioselective synthesis of an ophiobolin sesterterpene via a programmed radical cascade - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Publicly Available Data for Maydispenoid B Impedes Independent Validation
A thorough review of published scientific literature reveals a significant gap in the independent validation of Maydispenoid B's effects on lipopolysaccharide (LPS)-stimulated cells. At present, there are no discernible primary research articles, comparative studies, or independent validation reports available in the public domain that specifically investigate the bioactivity of this compound in this context. This absence of data prevents the creation of a comprehensive comparison guide as requested.
In light of this, we present a detailed comparison guide for an alternative, well-researched natural compound, Nardochinoid B , which has demonstrated significant anti-inflammatory effects in LPS-stimulated macrophage models. This guide adheres to the core requirements of data presentation, experimental protocol description, and visualization of signaling pathways and workflows.
A Comparative Guide to the Anti-Inflammatory Effects of Nardochinoid B in LPS-Stimulated Macrophages
This guide provides a comparative analysis of Nardochinoid B's efficacy in mitigating the inflammatory response induced by LPS in macrophage cell lines, a common in vitro model for studying inflammation. The data presented is compiled from published research and compared with other relevant anti-inflammatory compounds.
Data Presentation: Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the dose-dependent inhibitory effects of Nardochinoid B and a comparator compound, Sulforaphane, on the production of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Pro-Inflammatory Cytokine Production
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| Nardochinoid B | 10 | Significant | Significant | Significant |
| Sulforaphane (Positive Control) | 10 | Significant | Significant | Significant |
| Data derived from qualitative descriptions in the absence of precise numerical values in the source material. "Significant" indicates a statistically meaningful reduction in cytokine levels as reported in the study.[1] |
Table 2: Inhibition of Pro-Inflammatory Enzyme Expression
| Compound | Concentration (µM) | iNOS mRNA Inhibition | COX-2 mRNA Inhibition |
| Nardochinoid B | 10 | Yes | No |
| This table highlights the selective inhibitory action of Nardochinoid B on inducible nitric oxide synthase (iNOS) expression.[1] |
Experimental Protocols
The methodologies outlined below are based on standard protocols used in the referenced studies for evaluating the anti-inflammatory effects of compounds in LPS-stimulated macrophages.[1]
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Procedure: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, they are pre-treated with varying concentrations of Nardochinoid B or a comparator compound for 1 hour. Following pre-treatment, cells are stimulated with 100 ng/mL of LPS for a specified duration (e.g., 18-24 hours) to induce an inflammatory response.
2. Measurement of Nitric Oxide (NO) Production:
-
Method: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess assay.
-
Procedure: A 100 µL aliquot of the cell supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm after a brief incubation period. A standard curve using sodium nitrite is generated to determine the nitrite concentration.
3. Measurement of Cytokine Production (TNF-α, IL-6, IL-1β):
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure: Commercially available ELISA kits are used to quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants according to the manufacturer's instructions.
4. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:
-
Method: To assess the mRNA expression levels of inflammatory genes like iNOS and COX-2.
-
Procedure: Total RNA is extracted from the cells, and cDNA is synthesized using a reverse transcription kit. qRT-PCR is then performed using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
5. Western Blotting for Protein Expression Analysis:
-
Method: To determine the protein levels of key signaling molecules (e.g., p-p65, IκBα) and inflammatory enzymes (iNOS, COX-2).
-
Procedure: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway involved in LPS-induced inflammation and a typical experimental workflow.
Caption: LPS-induced pro-inflammatory signaling pathway and potential intervention by Nardochinoid B.
Caption: General experimental workflow for assessing the anti-inflammatory effects of compounds.
References
Maydispenoid B: Unraveling its Cytotoxic Profile in Cancerous versus Normal Cells
A comprehensive analysis of the available (or currently unavailable) experimental data comparing the cytotoxic effects of Maydispenoid B on malignant and healthy cells.
The Imperative for Selective Cytotoxicity
A fundamental goal in cancer chemotherapy is to eradicate malignant cells while minimizing damage to healthy tissues. This principle of selective cytotoxicity is the cornerstone of developing safer and more effective therapeutic agents. Compounds that exhibit a high therapeutic index—a measure of a drug's beneficial effects at a low dose compared to its harmful effects at a high dose—are highly sought after. Therefore, a direct comparison of a compound's cytotoxic effects on cancerous cells versus normal, non-malignant cells is a crucial first step in its preclinical evaluation.
Framework for Comparative Cytotoxicity Analysis
To rigorously assess the cytotoxic profile of this compound, a series of well-defined experiments are required. The following sections detail the necessary experimental protocols and data presentation formats that would form the basis of a comprehensive comparison guide.
Table 1: Comparative Cytotoxicity of this compound (Hypothetical Data)
This table illustrates the type of quantitative data required for a meaningful comparison. The values presented are purely hypothetical and for illustrative purposes only, pending actual experimental results.
| Cell Line | Cell Type | Cancer Type (if applicable) | IC50 (µM) of this compound | Selectivity Index (SI) |
| Cancerous Cells | ||||
| MCF-7 | Human Breast Adenocarcinoma | Breast Cancer | Data Not Available | N/A |
| A549 | Human Lung Carcinoma | Lung Cancer | Data Not Available | N/A |
| HeLa | Human Cervical Adenocarcinoma | Cervical Cancer | Data Not Available | N/A |
| Normal Cells | ||||
| MCF-10A | Human Mammary Epithelial | Non-cancerous Breast | Data Not Available | Calculated |
| BEAS-2B | Human Bronchial Epithelial | Non-cancerous Lung | Data Not Available | Calculated |
| HEK-293 | Human Embryonic Kidney | Non-cancerous Kidney | Data Not Available | Calculated |
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancerous cells
A higher SI value indicates greater selectivity for killing cancer cells over normal cells.
Essential Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in a complete comparison guide for this compound.
Cell Viability Assay (MTT or similar)
-
Cell Culture: Human cancerous cell lines (e.g., MCF-7, A549, HeLa) and non-cancerous human cell lines (e.g., MCF-10A, BEAS-2B, HEK-293) are cultured in their respective recommended media, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (medium with the solvent) is also included.
-
MTT Assay: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Data Acquisition: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Path Forward: Hypothetical Signaling Pathways and Workflows
To facilitate a deeper understanding of this compound's potential mechanism of action and the experimental process, the following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways and the experimental workflow.
Caption: A generalized workflow for assessing the comparative cytotoxicity of a compound.
Caption: A hypothetical model of this compound inducing selective apoptosis in cancer cells.
Conclusion and Future Directions
While this guide highlights the absence of specific comparative cytotoxicity data for this compound, it underscores the critical need for such research. The outlined experimental framework provides a clear path for future studies to elucidate the therapeutic potential of this compound. By systematically evaluating its effects on a panel of cancerous and normal cell lines, the scientific community can begin to understand its selectivity and mechanism of action, paving the way for potential development as a novel anti-cancer agent. Further investigations into its impact on specific cellular signaling pathways will be paramount in unraveling the molecular basis of its activity.
Transcriptomic Analysis of Maydispenoid B: A Review of Currently Available Data
A comprehensive search for transcriptomic analyses of cells treated with Maydispenoid B has revealed a notable absence of publicly available experimental data. To date, no studies have been published detailing the genome-wide transcriptional effects of this compound on any cell type. Therefore, a direct comparison guide based on its transcriptomic performance against other alternatives cannot be constructed at this time.
While direct data is lacking, this guide provides the currently available information on this compound and contextual transcriptomic studies related to its source organism.
This compound: Origin and Known Biological Activity
This compound is a sesquiterpenoid and a secondary metabolite isolated from the phytopathogenic fungus Bipolaris maydis. This fungus is known to cause Maydis leaf blight, a disease affecting maize crops.
Research has identified this compound as a potent immunosuppressor.[1] Experimental evidence shows that it can inhibit the proliferation of murine splenocytes activated by anti-CD3/anti-CD28 monoclonal antibodies and lipopolysaccharide (LPS).[1] A study by Duan et al. (2020) first described this compound along with other new secondary metabolites from Bipolaris maydis and highlighted their immunosuppressive activities.[1]
Contextual Transcriptomic Studies: Bipolaris maydis and Host Response
Although there is no transcriptomic data for this compound-treated cells, there are studies on the transcriptomics of the fungus Bipolaris maydis itself and the response of its host, maize (Zea mays), to infection. These studies provide insights into the biology of the source organism and the disease context in which this compound is produced.
Transcriptomic analyses of Bipolaris maydis during infection of susceptible and resistant maize genotypes have identified differentially expressed genes associated with pathogenicity.[2][3][4] These studies have shown that pathways related to secondary metabolism, antibiotic biosynthesis, and carbon metabolism are highly enriched in the fungus during infection of susceptible hosts.[2][3]
Furthermore, transcriptomic and peptidomic analyses of maize infected with Bipolaris maydis have revealed significant changes in gene and peptide expression profiles in the plant.[5][6] These studies help to understand the molecular mechanisms of the host's defense response to the fungal infection.[5][6]
It is important to reiterate that these studies do not provide information on the specific effects of this compound on cellular gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative Transcriptome Analysis of Fungal Pathogen Bipolaris maydis to Understand Pathogenicity Behavior on Resistant and Susceptible Non-CMS Maize Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. mdpi.com [mdpi.com]
- 6. Peptidome and Transcriptome Analysis of Plant Peptides Involved in Bipolaris maydis Infection of Maize - PubMed [pubmed.ncbi.nlm.nih.gov]
Maydispenoid B: An In Vitro Immunosuppressive Agent Awaiting In Vivo Confirmation
For Researchers, Scientists, and Drug Development Professionals
Maydispenoid B, a sesquiterpenoid natural product isolated from the phytopathogenic fungus Bipolaris maydis, has been identified as a potent immunosuppressive agent in preclinical, in vitro studies. Initial research indicates its potential to modulate immune responses by inhibiting the proliferation of key immune cells. However, a critical gap exists in the current understanding of its effects within a living organism, as no in vivo studies have been published to date. This guide provides a comparative analysis of this compound's observed in vitro immunosuppressive activity against two well-established immunosuppressants, Cyclosporine A and Mycophenolate Mofetil (MMF), for which extensive in vivo data are available. The direct comparison of in vivo efficacy and mechanisms for this compound is not possible at this time.
Comparative Analysis of Immunosuppressive Activity
The immunosuppressive potential of this compound has been evaluated through its ability to inhibit the proliferation of murine splenocytes, a mixed population of immune cells including T-cells and B-cells. The following table summarizes the in vitro inhibitory concentrations of this compound in comparison to Cyclosporine A and Mycophenolate Mofetil (active form: Mycophenolic Acid, MPA).
| Compound | Target Cell/Stimulus | Assay | IC50 (µM) | Data Source |
| This compound | Murine Splenocytes / Anti-CD3/anti-CD28 mAbs (T-cell activation) | Proliferation Assay | 9.38 | Duan et al., 2020 |
| This compound | Murine Splenocytes / Lipopolysaccharide (LPS) (B-cell activation) | Proliferation Assay | 16.82 | Duan et al., 2020 |
| Cyclosporine A | Human Peripheral Blood Lymphocytes / Phytohemagglutinin (PHA) | Proliferation Assay | ~0.005-0.05 | Various Sources |
| Mycophenolic Acid | Human Peripheral Blood Lymphocytes / Phytohemagglutinin (PHA) | Proliferation Assay | ~0.01-0.1 | Various Sources |
Note: IC50 values for Cyclosporine A and Mycophenolic Acid can vary depending on the specific experimental conditions.
In Vitro Experimental Protocols
The following is a detailed methodology for the in vitro immunosuppressive assays performed on this compound, as described in the foundational study.
Murine Splenocyte Proliferation Assay
1. Cell Preparation:
- Spleens are harvested from male BALB/c mice (6-8 weeks old).
- A single-cell suspension of splenocytes is prepared by mechanical disruption and passing the cells through a 70 µm cell strainer.
- Red blood cells are lysed using a lysis buffer.
- Splenocytes are washed and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
2. Cell Culture and Treatment:
- Splenocytes are seeded into 96-well plates at a density of 5 x 10^5 cells/well.
- Cells are stimulated with either:
- T-cell activation: A combination of anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) monoclonal antibodies.
- B-cell activation: Lipopolysaccharide (LPS) (10 µg/mL).
- This compound is dissolved in DMSO and added to the cell cultures at various concentrations. The final DMSO concentration is kept below 0.1%.
3. Proliferation Measurement (MTT Assay):
- After 48 hours of incubation at 37°C in a 5% CO2 atmosphere, 20 µL of MTT solution (5 mg/mL) is added to each well.
- The plates are incubated for an additional 4 hours.
- The supernatant is removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
- The absorbance is measured at 490 nm using a microplate reader.
- The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the putative signaling pathways targeted by this compound based on its in vitro activity and the general workflow of the experimental protocol.
Caption: Putative signaling pathways inhibited by this compound in vitro.
Caption: Experimental workflow for in vitro murine splenocyte proliferation assay.
Concluding Remarks and Future Directions
The in vitro data for this compound are promising, suggesting a potent inhibitory effect on both T-cell and B-cell proliferation. This dual activity is a characteristic shared with some clinically used immunosuppressants. However, the lack of in vivo data is a significant limitation. Future research should prioritize in vivo studies in animal models of autoimmune disease or transplantation to:
-
Confirm immunosuppressive efficacy in a living system.
-
Elucidate the precise molecular mechanism of action.
-
Evaluate the pharmacokinetic and pharmacodynamic properties.
-
Assess the safety profile and potential side effects.
Until such studies are conducted, this compound remains a compound of interest for its immunosuppressive potential, but its clinical relevance is yet to be determined. Researchers are encouraged to build upon the foundational in vitro work to explore the therapeutic viability of this natural product.
Safety Operating Guide
Personal protective equipment for handling Maydispenoid B
Disclaimer: As of December 2025, specific hazard data and a comprehensive Safety Data Sheet (SDS) for "Maydispenoid B" are not publicly available. The "-penoid" suffix in its name suggests it is likely a terpenoid compound. Given the absence of specific toxicological information, this compound must be handled as a potentially hazardous substance with unknown properties. The following guidelines are based on a conservative approach to safety for handling novel or uncharacterized chemical compounds and are intended to provide essential, immediate safety and logistical information for laboratory professionals.
Risk Assessment and Hazard Identification
Before any handling of this compound, a thorough risk assessment is mandatory.[1][2][3][4][5][6] In the absence of specific data, assume the compound may be:
-
Acutely toxic via inhalation, ingestion, or skin contact.[1]
-
A skin and eye irritant or corrosive.[4]
-
A respiratory sensitizer .[4]
-
Potentially carcinogenic, mutagenic, or a reproductive toxin .[1][7]
-
Flammable , especially if it is a volatile liquid or a fine powder.
All personnel must be trained on the potential hazards and the safety procedures outlined in this document.[8] A designated work area for handling this compound should be established.[7]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure through all potential routes.[1][9][10] The following table summarizes the required PPE for various laboratory operations involving this compound.
| Laboratory Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety goggles meeting ANSI Z87.1 standards.[7] | Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).[1] | Fully fastened laboratory coat.[1] | Required if not performed in a ventilated balance enclosure or fume hood. Minimum N95 respirator.[1] |
| Preparing Solutions (Liquid) | Chemical splash goggles. A face shield is required if there is a significant splash hazard.[1][7] | Double-gloving with chemical-resistant gloves appropriate for the solvent being used. Consult glove manufacturer's compatibility charts. | Chemical-resistant apron over a lab coat. | All manipulations should be performed in a certified chemical fume hood.[1][8][9][10] |
| Running Reactions and Transfers | Chemical splash goggles and a face shield. | Double-gloving with appropriate chemical-resistant gloves. | Flame-resistant lab coat if flammable solvents are used.[10] | All work must be conducted within a chemical fume hood.[1][8][9][10] |
| Cleaning and Decontamination | Chemical splash goggles. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron over a lab coat. | Not typically required if performed in a well-ventilated area. |
Operational Plan: Step-by-Step Guidance
3.1. Engineering Controls
-
Ventilation: All procedures involving this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][8][9][10]
-
Safety Equipment: Ensure that a safety shower, eyewash station, and a spill kit appropriate for a wide range of chemical classes are readily accessible.[1][8]
3.2. Safe Work Practices
-
Preparation: Before starting, ensure the fume hood is functioning correctly. Don all required PPE as outlined in the table above.[1]
-
Handling: Handle this compound in the smallest quantities necessary for the experiment. Keep all containers tightly sealed when not in use.
-
Contamination Prevention: Do not wear gloves outside the designated work area to prevent contaminating common surfaces like doorknobs or keyboards.[11] Wash hands thoroughly after removing gloves and before leaving the laboratory.[12]
-
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek immediate medical attention.[1][12]
-
Skin Contact: Immediately flush the affected area with water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Spill: For a small spill within a fume hood, use an appropriate absorbent material from a spill kit. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[1]
-
Disposal Plan
Due to its unknown hazards, all waste containing this compound must be treated as hazardous waste.[9][10]
-
Waste Segregation: Do not mix this compound waste with other waste streams.[10][13]
-
Containment:
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, weighing paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.[1][10]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and chemically compatible hazardous waste container.[1][10]
-
-
Labeling: As soon as waste is generated, label the container with "Hazardous Waste," the name "this compound (Uncharacterized Terpenoid)," the date, and the name of the responsible researcher.[9][10][14]
-
Final Disposal: Store the sealed waste containers in a designated satellite accumulation area. Contact your institution's EHS office for final disposal procedures.[9][10] Never dispose of unknown chemicals down the drain.[15]
Mandatory Visualization
The following diagram illustrates the logical workflow for the safe handling of a novel or uncharacterized compound like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Risk assessment of chemical substances - Canada.ca [canada.ca]
- 3. acs.org [acs.org]
- 4. Risk Assessment - Health and Safety Authority [hsa.ie]
- 5. Risk assessment procedure | Kao Chemicals [chemical.kao.com]
- 6. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 7. twu.edu [twu.edu]
- 8. wilcoprime.com [wilcoprime.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 15. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
